3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGZJBCMMYDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418817 | |
| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36020-93-6 | |
| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Basic Properties of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a compound of interest in pharmaceutical research, primarily known as an impurity of the drug Nitrazepam. This document collates available physicochemical data, outlines a probable synthetic route based on related compounds, and discusses its potential, yet largely unexplored, biological significance. The information is presented to support further research and development activities involving this quinolinone derivative.
Introduction
This compound is a heterocyclic organic compound belonging to the quinolinone class. Its chemical structure features a quinolin-2-one core substituted with an amino group at the 3-position, a nitro group at the 6-position, and a phenyl group at the 4-position. This compound is cataloged as "Nitrazepam Impurity A," indicating its association with the synthesis or degradation of the benzodiazepine drug, Nitrazepam.[1][2][3][4][5][6] The presence of amino, nitro, and phenyl functional groups on a privileged quinolinone scaffold suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest for medicinal chemists and pharmacologists.
Physicochemical Properties
Currently, experimentally determined data on the basicity (pKa) and solubility of this compound are limited in publicly accessible literature. The following table summarizes computed and available data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one, Nitrazepam Impurity A | LGC Standards[7], Pharmaffiliates[4] |
| CAS Number | 36020-93-6 | PubChem[2] |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[2] |
| Molecular Weight | 281.27 g/mol | PubChem[2] |
| XLogP3 | 1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 281.08004122 Da | PubChem[2] |
| Topological Polar Surface Area | 101 Ų | PubChem[2] |
| Heavy Atom Count | 21 | PubChem[2] |
Note on Solubility: While specific experimental solubility data is not available, the general solubility of aromatic nitro compounds can be referenced. Lower molecular weight nitroalkanes are sparingly soluble in water, while higher nitroalkanes and aromatic nitro compounds are generally insoluble in water but readily soluble in many organic solvents.[8][9][10] Given its aromatic nature and the presence of a non-polar phenyl group, this compound is expected to have low solubility in water and better solubility in organic solvents like ethanol, ether, and benzene.[11]
Experimental Protocols
Synthesis
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the well-established Friedländer annulation, which is a common method for synthesizing quinolines. This would likely involve the condensation of a 2-aminobenzaldehyde or 2-aminoketone derivative with a compound containing an active methylene group.
A potential starting material for this synthesis is 2-amino-5-nitrobenzophenone, which is a known degradation product of Nitrazepam.[1][12] The general workflow for a potential synthesis is outlined below.
General Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-amino-5-nitrobenzophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of an active methylene compound (e.g., ethyl cyanoacetate) and a catalytic amount of a base (e.g., piperidine or sodium ethoxide).
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture and pour it into acidified water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, base, temperature, and reaction time.
Reactivity and Basic Properties
The basicity of this compound is primarily attributed to the amino group at the 3-position. The lone pair of electrons on the nitrogen atom can accept a proton. However, the basicity is expected to be relatively weak due to the electron-withdrawing effects of the adjacent carbonyl group and the nitro group on the quinoline ring system. The phenyl group at the 4-position may also influence the electronic properties of the molecule.
The reactivity of this compound will be dictated by its functional groups:
-
Amino Group: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization.
-
Nitro Group: The nitro group can be reduced to an amino group, which would significantly alter the properties of the molecule.
-
Quinolinone Ring: The ring system can potentially undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways affected by this compound. However, the quinolinone scaffold is present in many biologically active compounds, and derivatives have been investigated for various therapeutic applications, including as anticancer agents and kinase inhibitors.[13][14][15][16][17]
Given its structural similarity to other kinase inhibitors, it is plausible that this compound could interact with the ATP-binding site of certain kinases. The general mechanism for such an interaction is depicted below.
Further experimental investigation is required to determine if this compound exhibits any significant biological activity and to elucidate its mechanism of action.
Conclusion
This compound remains a sparsely characterized compound, primarily identified as a pharmaceutical impurity. While its fundamental physicochemical properties can be estimated, a significant gap exists in the experimental data regarding its basicity, solubility, and specific biological functions. The synthetic route proposed herein provides a logical starting point for its preparation to enable further studies. Given the established biological importance of the quinolinone scaffold, a thorough investigation into the pharmacological profile of this particular derivative is warranted. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
- 1. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 2. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 7. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. api.samdc.edu.in [api.samdc.edu.in]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class of molecules. Its chemical structure, characterized by a quinolinone core substituted with an amino group, a nitro group, and a phenyl group, suggests potential for diverse biological activities. While comprehensive research specifically detailing the synthesis, biological evaluation, and mechanism of action of this particular compound is not extensively available in publicly accessible literature, this guide provides a technical overview of its chemical properties, and outlines putative experimental approaches for its investigation based on the known activities of structurally related quinolinone derivatives. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.
Chemical Structure and Properties
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physicochemical properties.
Chemical Identifiers
To ensure unambiguous identification, the following identifiers are associated with this compound:
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 36020-93-6 | PubChem[1] |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 281.27 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N | PubChem[1] |
| InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties (Predicted)
The following table summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in biological systems. These values are computationally predicted and await experimental verification.
| Property | Value | Source |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 101 Ų | PubChem[1] |
Synthesis and Spectroscopic Characterization
Putative Synthetic Workflow
A potential synthetic route could involve the reaction of 2-amino-5-nitrobenzophenone with an activated acetonitrile derivative, followed by cyclization. This workflow is presented conceptually in the following diagram.
Caption: A conceptual workflow for the synthesis of the target compound.
Spectroscopic Data
Detailed experimental spectra (¹H NMR, ¹³C NMR, IR) for this compound are not available in the public domain. However, some mass spectrometry data has been reported.
| Spectroscopic Data | Values | Source |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 281, m/z 2nd Highest: 280, m/z 3rd Highest: 190 | PubChem[1] |
Potential Biological Activities and Experimental Protocols
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, and antioxidant properties. While there is no specific biological data for this compound, its structural similarity to other biologically active quinolinones suggests it may be a candidate for similar therapeutic applications.
Anticancer Activity
Many quinolinone derivatives have been investigated for their potential as anticancer agents. Some have been shown to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Hedgehog (Hh) signaling pathways.
Based on the activities of related compounds, this compound could potentially inhibit signaling pathways crucial for cancer progression. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a potential target for this class of compounds.
Caption: Simplified VEGFR-2 signaling pathway, a potential target.
To assess the potential inhibitory activity of this compound against VEGFR-2, a biochemical kinase assay can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antioxidant Activity
The presence of amino and nitro groups on an aromatic scaffold suggests that the compound may possess antioxidant properties. This can be evaluated using various in vitro assays.
Objective: To evaluate the free radical scavenging activity of the test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound)
-
Ascorbic acid (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate or cuvettes, mix the DPPH solution with the different concentrations of the test compound or the positive control.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for biological activity, given its structural features and the known pharmacology of the quinolinone class. The immediate next steps for elucidating its therapeutic potential should focus on establishing a reliable and scalable synthetic route, followed by comprehensive spectroscopic characterization. Subsequently, a systematic biological evaluation, beginning with in vitro assays for anticancer and antioxidant activities as outlined in this guide, is warranted. Positive results from these initial screens would justify more in-depth studies to determine its mechanism of action, including its effects on specific signaling pathways, and to assess its efficacy and safety in preclinical models. The information presented herein provides a foundational framework for initiating such a research program.
References
In-Depth Technical Guide: 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one (CAS: 36020-93-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class. Its structure, featuring a quinolinone core substituted with an amino, a nitro, and a phenyl group, makes it a subject of interest in medicinal chemistry and drug discovery. Quinolinone derivatives are known to exhibit a wide range of biological activities, including potential as anticancer and antiprotozoal agents. This compound is also recognized as an impurity of the drug Nitrazepam, designated as Nitrazepam Impurity A.[1][2] This technical guide provides a comprehensive overview of its chemical properties, potential synthesis, and methodologies for evaluating its biological activity based on studies of structurally related compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These are primarily computed properties sourced from chemical databases.
| Property | Value | Source |
| CAS Number | 36020-93-6 | PubChem[1] |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 281.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N | PubChem[1] |
| InChI | InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) | PubChem[1] |
| XLogP3 | 1.9 | PubChem[1] |
Synthesis and Characterization
Hypothetical Synthesis Protocol: Modified Friedländer Annulation
This protocol describes a potential two-step synthesis starting from a substituted 2-aminobenzophenone.
Step 1: Synthesis of 2-amino-5-nitrobenzophenone
A common precursor for Nitrazepam and its impurities is 2-amino-5-nitrobenzophenone. A general method for its synthesis is the amination of 2-chloro-5-nitrobenzophenone.
-
Materials: 2-chloro-5-nitrobenzophenone, ammonia, a suitable solvent (e.g., ethanol or a sealed vessel for high-pressure amination).
-
Procedure:
-
Dissolve 2-chloro-5-nitrobenzophenone in the chosen solvent in a pressure-resistant vessel.
-
Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
-
Heat the sealed vessel to a temperature typically ranging from 120-150°C for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-amino-5-nitrobenzophenone, may precipitate upon cooling or after the addition of water.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified product.
-
Step 2: Cyclization to this compound
The cyclization of the 2-aminobenzophenone derivative with a reagent providing the C2 and C3 atoms of the quinolinone ring.
-
Materials: 2-amino-5-nitrobenzophenone, an N-acylated glycine derivative (e.g., N-acetylglycine or a related compound), a condensing agent (e.g., acetic anhydride, polyphosphoric acid).
-
Procedure:
-
Combine 2-amino-5-nitrobenzophenone and the N-acylated glycine derivative in a reaction flask.
-
Add the condensing agent. If using acetic anhydride, it can also serve as the solvent.
-
Heat the reaction mixture, typically under reflux, for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water or a basic solution (e.g., sodium bicarbonate) to precipitate the product and neutralize the acid.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight. The PubChem entry lists a top peak at m/z 281 in the GC-MS data.[1]
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and NO₂.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
Potential Biological Activity and Experimental Protocols
While specific biological data for this compound is scarce in the public domain, the broader class of quinoline and quinolinone derivatives is under active investigation for various therapeutic applications. The presence of the nitro group is often associated with antimicrobial and antiprotozoal activities. Below are detailed protocols for evaluating the potential antileishmanial and anticancer activities, based on methodologies used for structurally similar compounds.
Antileishmanial Activity
The quinoline scaffold is a known pharmacophore with antileishmanial properties.[3][4][5][6][7]
This protocol is adapted from studies on 2-substituted quinolines.[3]
-
Cell Culture:
-
Maintain KB (human oral epidermoid carcinoma) cells for cytotoxicity assessment and Leishmania donovani (strain MHOM/ET/67/HU3) infected THP-1 (human monocytic) cells.
-
Culture cells in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
-
Experimental Procedure:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the compound in culture medium to achieve a range of final concentrations.
-
For the antileishmanial assay, add the diluted compound to the infected THP-1 cells in 96-well plates.
-
For the cytotoxicity assay, add the diluted compound to the KB cells in separate 96-well plates.
-
Incubate the plates for 72 hours at 37°C.
-
Assess cell viability using a resazurin-based assay (e.g., AlamarBlue). Measure fluorescence or absorbance to determine the percentage of viable cells compared to untreated controls.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀) for the anti-leishmanial activity and the 50% cytotoxic concentration (CC₅₀) for the host cells.
-
Determine the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI indicates greater selectivity for the parasite.
-
The following table presents data for some 2-substituted quinolines to provide a reference for potential activity.
| Compound | R-group at position 2 | IC₅₀ on L. donovani amastigotes (µM) | CC₅₀ on KB cells (µM) | Selectivity Index (SI) | Source |
| Analog 1 | Styryl | 0.2 | >60 | >300 | [3] |
| Analog 2 | Phenyl | 0.4 | >60 | >150 | [3] |
| Analog 3 | 3-nitrophenyl | 0.1 | >60 | >600 | [3] |
| Miltefosine | (Reference drug) | 2.0 | 19.5 | 9.8 | [3] |
Anticancer Activity
Quinoline derivatives have been extensively studied as anticancer agents, often acting as kinase inhibitors or inducing apoptosis.[8][9][10][11]
This is a standard colorimetric assay to assess cell viability.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Experimental Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Based on related quinoline compounds, potential anticancer mechanisms could involve:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives target the ATP-binding site of tyrosine kinases like EGFR, VEGFR, or PI3K, which are crucial for cancer cell proliferation and survival.[9]
-
Induction of Apoptosis: The compound could trigger programmed cell death by activating caspase pathways, disrupting mitochondrial membrane potential, or altering the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).
-
Cell Cycle Arrest: It may cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[12]
Conclusion
This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of antiprotozoal and anticancer research. While direct experimental data for this specific molecule is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for analogous compounds. The provided protocols and comparative data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and other related quinolinone derivatives. Further investigation is warranted to elucidate the specific biological profile and mechanism of action of this compound.
References
- 1. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolines: the role of substitution site in antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a quinolinone derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the key intermediate, 2-amino-5-nitrobenzophenone, followed by a cyclization reaction to construct the target quinolinone ring system. This document provides detailed experimental protocols, quantitative data where available, and logical diagrams to elucidate the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-stage approach. The initial stage focuses on the synthesis of the crucial precursor, 2-amino-5-nitrobenzophenone. Subsequently, this intermediate undergoes a cyclization reaction, likely a modified Friedländer synthesis, to yield the final product.
Caption: High-level overview of the two-stage synthesis pathway.
Stage 1: Synthesis of 2-Amino-5-nitrobenzophenone
2-Amino-5-nitrobenzophenone is a critical building block for the synthesis of the target quinolinone.[1][2] Several methods have been reported for its preparation.[3] One common approach is the Friedel-Crafts acylation of p-nitroaniline with a benzoyl halide in the presence of a Lewis acid catalyst, such as zinc chloride.[4]
Experimental Protocol: Acylation of p-Nitroaniline
This protocol is adapted from established procedures for the synthesis of 2-amino-5-nitrobenzophenone.[4]
Materials:
-
p-Nitroaniline
-
Benzoyl chloride
-
Anhydrous zinc chloride
-
Toluene
-
Hydrochloric acid
-
Ammonium hydroxide
-
Water
Procedure:
-
A reaction vessel is charged with anhydrous zinc chloride and benzoyl chloride.
-
While stirring, the mixture is heated to 140°C.
-
p-Nitroaniline is added portion-wise over approximately 30 minutes, maintaining the internal temperature at 140°C.
-
After the addition is complete, the reaction temperature is raised to 200-205°C and held for one hour.
-
The reaction mixture is then cooled, and a mixture of water and hydrochloric acid is added.
-
The mixture is refluxed for 15 hours.
-
After cooling to 100-105°C, a solution of ammonium hydroxide and water is added.
-
The product is extracted with toluene.
-
The combined toluene extracts are washed with dilute hydrochloric acid.
-
The toluene is partially removed by distillation under reduced pressure, and the product is allowed to crystallize upon cooling.
-
The crystals of 2-amino-5-nitrobenzophenone are collected by filtration, washed with cold toluene, and dried under vacuum.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | p-Nitroaniline, Benzoyl Chloride | [4] |
| Catalyst | Anhydrous Zinc Chloride | [4] |
| Reaction Temperature | 140°C to 205°C | [4] |
| Reaction Time | ~16 hours | [4] |
| Melting Point | 158-159°C | [4] |
Stage 2: Synthesis of this compound
The second stage involves the construction of the quinolinone ring from 2-amino-5-nitrobenzophenone. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl ketone and a compound containing an active methylene group, is a suitable method for this transformation.[5][6][7][8][9] To obtain the 3-amino-quinolin-2-one structure, a reagent such as ethyl 2-cyanoacetate can be employed.
Proposed Reaction Pathway
The proposed pathway involves the base-catalyzed condensation of 2-amino-5-nitrobenzophenone with ethyl 2-cyanoacetate. This is expected to be followed by an intramolecular cyclization and tautomerization to yield the stable this compound.
Caption: Proposed reaction scheme for the cyclization step.
Experimental Protocol: Friedländer-type Cyclization
This generalized protocol is based on the principles of the Friedländer synthesis for the formation of quinolinone structures.
Materials:
-
2-Amino-5-nitrobenzophenone
-
Ethyl 2-cyanoacetate
-
Base catalyst (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, N,N-dimethylformamide)
Procedure:
-
2-Amino-5-nitrobenzophenone and ethyl 2-cyanoacetate are dissolved in a suitable solvent in a reaction flask.
-
A catalytic amount of a base (e.g., piperidine or sodium ethoxide) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.
Quantitative Data
| Parameter | Proposed Value/Condition |
| Reactants | 2-Amino-5-nitrobenzophenone, Ethyl 2-cyanoacetate |
| Catalyst | Piperidine or Sodium Ethoxide |
| Solvent | Ethanol or DMF |
| Reaction Temperature | Reflux |
| Reaction Time | Monitored by TLC |
Logical Workflow of the Synthesis
The overall synthetic process can be visualized as a sequential workflow, from the procurement of starting materials to the final purified product.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is achievable through a robust two-stage process. The well-documented synthesis of the 2-amino-5-nitrobenzophenone intermediate provides a solid foundation for the subsequent cyclization. The proposed Friedländer-type reaction with ethyl 2-cyanoacetate offers a direct and efficient route to the desired 3-amino-quinolin-2-one core structure. Further optimization of the cyclization conditions, including the choice of base, solvent, and temperature, may be necessary to maximize the yield and purity of the final product. This guide provides a comprehensive framework for researchers to undertake the synthesis of this valuable heterocyclic compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one IUPAC name
An In-depth Technical Guide to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
IUPAC Name: this compound[1][2]
This technical guide provides a comprehensive overview of this compound, a quinolinone derivative primarily known as a process impurity in the synthesis of the benzodiazepine drug, Nitrazepam[1][3]. The document details its chemical and physical properties, a plausible synthetic route, its biological context related to the parent drug, and a representative experimental protocol for biological characterization.
Physicochemical and Spectroscopic Data
The structural and identifying information for this compound is summarized below. While basic identifiers are well-established, detailed experimental spectroscopic data is not widely published. The spectroscopic data presented in Table 2 is therefore predicted based on the known structure and typical values for the constituent functional groups.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1][2] |
| Synonyms | Nitrazepam EP Impurity A, 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one | Pharmaffiliates, PubChem[1][3] |
| CAS Number | 36020-93-6 | PubChem[1][2] |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[1][3] |
| Molecular Weight | 281.27 g/mol | PubChem[1][3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N | PubChem[1] |
| InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N | PubChem[1] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
|---|---|
| ¹H-NMR | δ 10.5-11.5 (s, 1H, -NH-CO), δ 8.0-8.5 (m, 2H, Ar-H ortho to NO₂), δ 7.2-7.6 (m, 6H, Ar-H of phenyl ring and quinolinone), δ 4.0-5.0 (br s, 2H, -NH₂) |
| ¹³C-NMR | δ 165-170 (C=O), δ 140-150 (Ar-C-NO₂, Ar-C-N), δ 115-135 (Ar-C), δ 100-110 (Ar-C-NH₂) |
| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3200 (N-H stretch, lactam), ~1650 (C=O stretch, lactam), ~1520 & ~1340 (N-O stretch, nitro group) |
| Mass Spec (m/z) | 281 [M]⁺, 280 [M-H]⁺, 251 [M-NO]⁺, 235 [M-NO₂]⁺, 190[2] |
Synthesis of this compound
Experimental Protocols
Protocol 2.1: Synthesis via Modified Friedländer Annulation
This protocol describes a hypothetical synthesis starting from 2-amino-5-nitrobenzophenone and ethyl cyanoacetate.
-
Objective: To synthesize this compound.
-
Reaction Principle: Base-catalyzed condensation of 2-amino-5-nitrobenzophenone with ethyl cyanoacetate, followed by intramolecular cyclization and tautomerization to form the stable quinolinone ring.
-
Materials:
-
2-amino-5-nitrobenzophenone (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂).
-
To this solution, 2-amino-5-nitrobenzophenone and ethyl cyanoacetate are added sequentially at room temperature.
-
The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and neutralized carefully with 1 M HCl, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed with cold water, and dried under vacuum.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
-
-
Characterization: The final product's identity and purity should be confirmed using techniques outlined in Table 2 (NMR, IR, MS) and melting point analysis.
Mandatory Visualization
Caption: A plausible synthetic workflow for the target compound via Friedländer Annulation.
Biological Context and Activity
3.1. Relevance as a Nitrazepam Impurity
This compound is listed as "Nitrazepam EP Impurity A" in pharmacopeial references[3][4]. Nitrazepam is a benzodiazepine hypnotic and anticonvulsant[5][6]. As with any active pharmaceutical ingredient (API), impurities must be identified, quantified, and characterized to ensure the safety and efficacy of the final drug product. The presence of this quinolinone impurity could potentially arise from side reactions or degradation of the parent molecule during synthesis or storage. Its structural dissimilarity from Nitrazepam makes its pharmacological and toxicological profiling crucial.
3.2. Putative Signaling Pathway: GABA-A Receptor Modulation
The parent drug, Nitrazepam, exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor[5]. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter γ-aminobutyric acid (GABA), opens to allow chloride ions (Cl⁻) to enter the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Benzodiazepines like Nitrazepam bind to a specific site on the GABA-A receptor (the benzodiazepine site), distinct from the GABA binding site. This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening. The result is a potentiation of GABA's natural inhibitory effect. It is plausible that impurities could interact with this or other CNS targets, making biological screening essential.
Mandatory Visualization
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor chloride channel.
Experimental Protocols
Protocol 3.1: Radioligand Binding Assay for Benzodiazepine Site Affinity
This protocol provides a standard method to determine if this compound binds to the same site as Nitrazepam on the GABA-A receptor.
-
Objective: To quantify the binding affinity (Ki) of the test compound for the benzodiazepine binding site on the GABA-A receptor.
-
Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [³H]-Flunitrazepam) is incubated with a preparation of brain membranes (rich in GABA-A receptors) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured.
-
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Flunitrazepam
-
Membrane Preparation: Rat or bovine cerebral cortex membranes
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Positive Control: Unlabeled Diazepam or Nitrazepam
-
Scintillation fluid and vials
-
Glass fiber filters
-
Cell harvester and liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a series of microcentrifuge tubes or a 96-well plate, add assay buffer, the membrane preparation, and the serially diluted test compound or control.
-
Initiate the binding reaction by adding the [³H]-Flunitrazepam at a final concentration close to its dissociation constant (Kd).
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4 °C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is plotted against the logarithm of the unlabeled ligand concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand).
-
The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a compound of significant interest primarily within the field of pharmaceutical sciences due to its status as a process-related impurity of Nitrazepam. While its own biological activity is not well-documented, its structure warrants investigation, particularly for off-target effects at the GABA-A receptor or other CNS targets. The synthetic and analytical protocols outlined in this guide provide a framework for researchers in drug development and quality control to synthesize, characterize, and evaluate the biological potential of this and other related quinolinone derivatives.
References
- 1. 7-Amino nitrazepam | 4928-02-3 | FA17373 | Biosynth [biosynth.com]
- 2. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Nitrazepam EP Impurity A : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. veeprho.com [veeprho.com]
In-Depth Technical Guide: Molecular Weight of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a compound of interest in pharmaceutical research. The following sections present the molecular formula, a quantitative summary of its atomic composition, and the calculated molecular weight.
Molecular Identity
Systematic Name: this compound[1]
Molecular Formula: C₁₅H₁₁N₃O₃[1][2]
This formula indicates that each molecule of the compound is composed of fifteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms.
Quantitative Molecular Data
The molecular weight is a critical parameter in experimental and theoretical research, influencing everything from reaction stoichiometry to pharmacological activity. The table below summarizes the atomic composition and the resulting molecular weight.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 15 | 12.011[3][4][5] | 180.165 |
| Hydrogen | H | 11 | 1.008[6][7][8][9] | 11.088 |
| Nitrogen | N | 3 | 14.007[10][11][12][13] | 42.021 |
| Oxygen | O | 3 | 15.999[14][15][16][17] | 47.997 |
| Total | 281.271 |
Therefore, the molecular weight of this compound is approximately 281.27 g/mol . [1][2] The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 281.08004122 Da.[1]
Methodology for Molecular Weight Calculation
The molecular weight was determined by the following standard protocol:
-
Determination of the Molecular Formula: The molecular formula (C₁₅H₁₁N₃O₃) was obtained from established chemical databases.[1][2]
-
Summation of Atomic Weights: The molecular weight was calculated by summing the atomic weights of all constituent atoms. The standard atomic weights, as provided by the International Union of Pure and Applied Chemistry (IUPAC), were utilized for this calculation.
-
(Number of Carbon atoms × Atomic weight of Carbon) +
-
(Number of Hydrogen atoms × Atomic weight of Hydrogen) +
-
(Number of Nitrogen atoms × Atomic weight of Nitrogen) +
-
(Number of Oxygen atoms × Atomic weight of Oxygen)
-
Logical Relationship Diagram
The following diagram illustrates the straightforward relationship between the molecular formula and the calculated molecular weight.
Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is based on established scientific principles and publicly available information. No experimental protocols for synthesis or analysis are included as the scope of this guide is limited to the calculation of the molecular weight.
References
- 1. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. byjus.com [byjus.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
- 13. #7 - Nitrogen - N [hobart.k12.in.us]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
- 17. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic compound 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. While this molecule is cataloged and available for research purposes, detailed experimental data regarding its physical properties, comprehensive spectral analysis, and biological activity remains limited in publicly accessible literature. This document summarizes available data, provides theoretical context based on related compounds, and outlines hypothetical experimental protocols.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties [2]
| Property | Value | Source |
| IUPAC Name | This compound | Lexichem TK 2.7.0 |
| CAS Number | 36020-93-6 | EPA DSSTox; European Chemicals Agency (ECHA) |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem |
| Molecular Weight | 281.27 g/mol | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N | PubChem |
| InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N | PubChem |
| XLogP3 | 1.9 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
Spectral Data
Detailed experimental spectra for this compound are not extensively published. The following summarizes the available information.
Table 2: Summary of Available Spectral Data
| Spectrum Type | Data | Source |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 281; Second Highest (m/z): 280; Third Highest (m/z): 190 | NIST Mass Spectrometry Data Center[2] |
| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is noted to be available from SpectraBase. | SpectraBase[2] |
| ¹H NMR Spectroscopy | No experimental data found. | |
| ¹³C NMR Spectroscopy | No experimental data found. |
Experimental Protocols
Specific experimental protocols for the synthesis and characterization of this compound are not detailed in the reviewed scientific literature. However, based on the synthesis of structurally similar quinolinone derivatives, a hypothetical synthetic route can be proposed.
Hypothetical Synthesis Workflow
The synthesis of 3-amino-2-phenyl-4(1H)-quinolinones has been reported, and a similar approach could likely be adapted for the target molecule.[3] A plausible route may involve the cyclization of a substituted anthranilamide. A patent for a related 6-nitro-4-substituted amino quinazoline derivative suggests that a substituted 2-halo-5-nitrobenzoate could serve as a starting material.[4]
Below is a conceptual workflow for the synthesis of this compound.
Caption: Hypothetical synthesis workflow for this compound.
Detailed Hypothetical Protocol:
-
Condensation: 2-Amino-5-nitrobenzophenone could be reacted with ethyl cyanoacetate in the presence of a base such as piperidine or sodium ethoxide in a suitable solvent like ethanol. This reaction would likely proceed under reflux conditions to form an intermediate.
-
Cyclization: The resulting intermediate, upon heating in a high-boiling point solvent such as diphenyl ether or Dowtherm A, would be expected to undergo intramolecular cyclization to yield the desired this compound.
-
Purification: The crude product would then be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, followed by characterization using techniques like NMR, IR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity, cytotoxicity, or potential signaling pathways associated with this compound. However, the broader classes of compounds to which it belongs, namely quinolinones and nitroaromatics, are known to possess a wide range of biological activities.
Quinolinone derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] Some quinolinones are known to act as kinase inhibitors.[7] Nitro-containing compounds also exhibit diverse biological activities and are found in several approved drugs.
Given the structural motifs present in this compound, it is plausible that it could interact with various biological targets. A potential, though purely hypothetical, mechanism of action could involve the inhibition of protein kinases involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibition by this compound.
This diagram illustrates a potential mechanism where the compound inhibits a protein kinase, thereby disrupting downstream signaling pathways that regulate cell proliferation and survival, and potentially inducing apoptosis. It is important to emphasize that this is a generalized and hypothetical pathway, and experimental validation is required to determine if this compound has any such activity.
Conclusion and Future Directions
This compound is a readily available chemical entity for research purposes. However, a comprehensive public dataset of its experimental physical, chemical, and biological properties is currently lacking. The information presented in this guide is based on computational data and extrapolation from related compounds.
Future research should focus on:
-
The development and publication of a detailed, reproducible synthetic protocol.
-
Thorough characterization using modern analytical techniques, including high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction.
-
Determination of key physical properties such as melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.
-
Systematic screening for biological activity, including cytotoxicity against various cell lines and assays for specific molecular targets, such as protein kinases.
Such studies are essential to unlock the potential of this compound for applications in drug discovery and materials science.
References
- 1. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 5. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: A Technical Overview for Drug Discovery Professionals
An In-depth Exploration of the Potential Anticancer and Antimicrobial Activities of a Promising Quinolinone Scaffold
The quinolin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, while not extensively studied itself, belongs to a class of compounds that have demonstrated significant potential as both anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the anticipated biological activities of this molecule, drawing upon data from structurally related quinolinone and 6-nitroquinoline analogs. The information presented herein is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this and similar chemical entities.
Potential Biological Activities
Based on the analysis of structurally similar compounds, this compound is predicted to possess two primary biological activities:
-
Anticancer Activity: The presence of the 4-phenyl-quinolin-2-one backbone is a common feature in numerous potent anticancer agents. These compounds often exert their effects through the inhibition of critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. The nitro group at the 6-position may further enhance this activity.
-
Antimicrobial Activity: Quinolone derivatives are a well-established class of antibiotics. The core quinolone structure is known to interfere with essential bacterial enzymes, leading to bacterial cell death. The specific substitutions on the this compound molecule may confer a broad spectrum of activity against various bacterial and potentially fungal pathogens.
Anticancer Activity: A Closer Look
Quinolin-2-one and quinazoline derivatives have been shown to target several key proteins and pathways implicated in cancer.[1][2] The anticancer potential of this compound can be inferred from the activities of its analogs, which are summarized in the tables below.
Quantitative Data on Anticancer Activity of Related Quinolinone Derivatives
Table 1: Cytotoxic Activity of Quinolinone and Quinazolinone Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-4-substituted quinazolines | Compound 6c | HCT-116 (Colon) | 0.08 | [3] |
| A549 (Lung) | 0.15 | [3] | ||
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | Compound 45 | A549 (Lung) | 0.44 | [4] |
| Quinoline-4-carboxylic acid derivatives | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not explicitly stated, but showed 82.9% reduction in cell growth | [5] |
| 6-Nitro-1H-benz[de]isoquinoline-1,3-dione | 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | Potent against 8 out of 13 cell lines | Not specified | |
| Quinoline-fused oxazole hybrids | Imine-linked quinoline-fused oxazole hybrids | Various NCI60 cell lines | Not specified | [6] |
Potential Signaling Pathways in Cancer
Several signaling pathways are frequently dysregulated in cancer and are known targets of quinoline-based compounds.[2] The potential for this compound to modulate these pathways is a key area for future investigation.
Key Targeted Pathways:
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth. Certain 4-anilinoquinazoline derivatives are known EGFR inhibitors.[3]
-
PI3K/AKT Signaling: This pathway is crucial for cell survival and proliferation. Quinolinone derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3K).[1][4]
-
Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a common anticancer strategy. Some quinoline derivatives have been shown to inhibit tubulin polymerization.
-
Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Their inhibition can lead to DNA damage and apoptosis in cancer cells.[1]
References
- 1. Quinolone Derivatives as Anticancer Agents: Importance in Medicin...: Ingenta Connect [ingentaconnect.com]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
Unraveling the Enigmatic Mechanism of Action: 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a synthetic heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action of this particular molecule is limited, this technical guide synthesizes the available information on related compounds and the known pharmacological activities of its constituent chemical moieties—the quinolinone core and the nitroaromatic group. This document aims to provide a comprehensive overview of its putative biological targets, potential signaling pathway involvement, and the experimental methodologies pertinent to their investigation.
Introduction
The quinolinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a nitro group and an amino-phenyl substitution to this core structure in this compound suggests a multifaceted mechanism of action. This guide will explore the potential molecular interactions and cellular effects of this compound based on established principles of pharmacology and medicinal chemistry.
Putative Mechanisms of Action
Based on the chemical structure, two primary mechanisms of action can be hypothesized for this compound: inhibition of bacterial DNA gyrase and topoisomerase IV, and bioreductive activation of the nitro group leading to cellular damage.
Inhibition of Bacterial Topoisomerases
Quinolinone derivatives are well-documented inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolinones stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.
Bioreductive Activation of the Nitro Group
Nitroaromatic compounds are known to undergo intracellular reduction of the nitro group, a process catalyzed by nitroreductase enzymes present in both prokaryotic and eukaryotic cells. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can induce significant cellular damage through various mechanisms, including oxidative stress, DNA damage, and protein modification, ultimately leading to apoptosis or necrosis.
Potential Involvement in Cellular Signaling Pathways
Beyond direct cytotoxicity, quinolinone derivatives have been implicated in the modulation of various cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt signaling cascade, which is frequently hyperactivated in many cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: A Technical Overview of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The specific derivative, 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, and its analogs are of particular interest due to the potential for synergistic pharmacophoric effects arising from the combination of the quinolinone ring, a nitroaromatic group, and a free amino group. This technical guide consolidates the available information on this class of compounds, focusing on their synthesis, potential biological activities, and the experimental methodologies relevant to their study.
While specific data on the biological activity and detailed synthesis of this compound itself is limited in the public domain, this guide draws upon established principles and data from closely related analogs to provide a foundational understanding for researchers.
Core Structure and Rationale for Interest
The core structure of this compound combines several key features that are attractive for drug design:
-
Quinolin-2-one Nucleus: A versatile heterocyclic system known for its broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
-
Nitro Group (-NO2): An electron-withdrawing group that can influence the molecule's electronic properties and is a known pharmacophore in various antimicrobial and anticancer agents. It can also serve as a handle for further chemical modifications.
-
Amino Group (-NH2): A key functional group that can participate in hydrogen bonding and can be readily derivatized to explore structure-activity relationships (SAR).
-
Phenyl Group at C4: This substituent can be modified to explore the impact of steric and electronic effects on biological activity.
Synthesis of Quinolin-2-one Derivatives
General Experimental Protocol: A Hypothetical Approach
A potential synthetic route could be a one-pot, three-component reaction, which is a common strategy for generating molecular diversity efficiently.
Hypothetical Synthesis of a this compound Analog
This protocol is a generalized representation and would require optimization for the specific target compound.
-
Reaction Setup: To a solution of a substituted 2-aminobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add a substituted benzoylacetonitrile (1 equivalent) and a catalytic amount of a base (e.g., piperidine, sodium ethoxide).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol, diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.
-
Characterization: The structure of the final product is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
The following diagram illustrates a generalized workflow for the synthesis and characterization of quinolinone derivatives.
Biological Activity and Therapeutic Potential
Derivatives of the quinolin-2-one scaffold have been extensively investigated for a range of therapeutic applications, with a significant focus on oncology. The introduction of amino and nitro groups can further enhance this potential.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted quinolinones. While specific quantitative data for this compound is not available, data from related analogs provide valuable insights. For instance, various 4-phenyl-quinolin-2-one derivatives have shown cytotoxicity against a panel of cancer cell lines.
Table 1: Hypothetical Anticancer Activity Data for Quinolin-2-one Analogs
| Compound ID | R1 (at C3) | R2 (at C6) | R3 (at C4) | Cancer Cell Line | IC₅₀ (µM) |
| QN-1 | -NH₂ | -NO₂ | -Phenyl | MCF-7 (Breast) | Data N/A |
| QN-2 | -NH₂ | -H | -Phenyl | A549 (Lung) | Data N/A |
| QN-3 | -H | -NO₂ | -Phenyl | HeLa (Cervical) | Data N/A |
Note: This table is for illustrative purposes to show how quantitative data would be presented. Currently, there is no publicly available data to populate it for the specific core compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.
The following diagram illustrates the workflow for an in vitro cytotoxicity assay.
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of quinolinone derivatives is often attributed to their ability to interact with various cellular targets and signaling pathways. For a compound like this compound, several mechanisms could be hypothesized based on its structural features.
Inhibition of Tyrosine Kinases
Many quinoline-based compounds are known to be inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The quinolinone scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the quinolinone ring system suggests the possibility of intercalation into DNA, thereby disrupting DNA replication and transcription. Additionally, some quinoline derivatives have been shown to inhibit topoisomerases, enzymes essential for managing DNA topology.
Induction of Apoptosis
The ultimate goal of many anticancer agents is to induce apoptosis (programmed cell death) in cancer cells. Quinolinone derivatives may trigger apoptosis through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).
The following diagram depicts a hypothetical signaling pathway that could be modulated by a this compound derivative.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Development of robust and scalable synthetic routes to generate a library of analogs with diverse substituents at the amino, nitro, and phenyl groups.
-
Comprehensive biological evaluation of these analogs against a broad panel of cancer cell lines to determine their potency and selectivity.
-
In-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by the most active compounds.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profiles of lead candidates.
By systematically exploring the structure-activity relationships and mechanisms of action, the therapeutic potential of this compound derivatives can be fully realized.
An In-depth Technical Review of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1][2] The presence of an amino group, a nitro group, and a phenyl substituent on the quinolinone core suggests a potential for diverse pharmacological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological applications, with a particular emphasis on its role as a potential anticancer agent and kinase inhibitor.
Physicochemical Properties and Spectral Data
Based on available database information, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 36020-93-6 | [3] |
| Molecular Formula | C₁₅H₁₁N₃O₃ | [3] |
| Molecular Weight | 281.27 g/mol | [3] |
| Synonyms | 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one, Nitrazepam EP Impurity A | [3] |
Table 1: Physicochemical Properties of this compound.
Basic spectral information for this compound has been reported in the PubChem database.
| Spectral Data Type | Key Peaks/Information | Source |
| GC-Mass Spectrometry | m/z Top Peak: 281, m/z 2nd Highest: 280, m/z 3rd Highest: 190 | [3] |
| Infrared (IR) Spectra | Vapor Phase IR Spectra available in SpectraBase. | [3] |
Table 2: Spectral Data Summary.
Synthesis
A plausible synthetic pathway can be inferred from established quinolinone synthesis methodologies, such as the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6]
A potential precursor for the synthesis of this compound is 2-amino-5-nitrobenzophenone.[7][8] The synthesis of this precursor has been described.[8]
Inferred Synthetic Pathway
The following diagram illustrates a potential, though not experimentally confirmed in the literature for this specific molecule, synthetic workflow for this compound.
Figure 1: Inferred synthetic pathway for this compound.
General Experimental Protocol for Friedländer Annulation (Hypothetical)
The following is a generalized experimental protocol based on the Friedländer synthesis of quinolines and is provided for illustrative purposes. Note: This is not a confirmed protocol for the synthesis of the title compound.
-
Reactant Mixture: In a round-bottom flask, dissolve 2-amino-5-nitrobenzophenone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Active Methylene Compound: Add an active methylene compound, for example, ethyl cyanoacetate (1.1 equivalents), to the solution.
-
Catalyst: Introduce a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water) to yield the pure this compound.
Potential Biological Activity
Although no specific biological activity data for this compound has been found in the reviewed literature, the quinolinone scaffold is a well-established pharmacophore with a broad range of biological activities, most notably as anticancer agents and kinase inhibitors.[1][9][10]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted quinolines and quinolinones.[9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[1] Given the structural similarities to known active compounds, it is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines.
Kinase Inhibition
The quinoline core is a common feature in many kinase inhibitors.[11][12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The ATP-binding pocket of many kinases can be effectively targeted by small molecules, and the planar, aromatic nature of the quinoline ring system makes it an ideal scaffold for designing such inhibitors. Substituted 3-anilino-quinolin-2(1H)-ones have been investigated as PDK1 inhibitors, a key regulator in the PI3K/Akt signaling pathway.[10] The 3-amino-4-phenyl-quinolin-2-one core of the title compound could potentially be accommodated within the ATP-binding site of various kinases.
Postulated Signaling Pathway Involvement
Based on the known mechanisms of action of related quinolinone-based kinase inhibitors, a potential signaling pathway that could be modulated by this compound is the PI3K/Akt pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 5. 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one [lgcstandards.com]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one (Nitrazepam Impurity A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a compound of significant interest in the pharmaceutical industry. Primarily known as an impurity of the benzodiazepine drug, Nitrazepam, this quinolinone derivative holds importance in the quality control and safety profiling of this widely used hypnotic agent. This document details its chemical identity, potential synthetic pathways, and available analytical data. Due to its classification as a pharmaceutical impurity, dedicated research on its biological activity is limited; however, its relationship to Nitrazepam warrants careful consideration of its potential pharmacological and toxicological profile.
Introduction
This compound, also recognized by its European Pharmacopoeia designation as Nitrazepam Impurity A, is a heterocyclic organic compound. Its core structure is a quinolin-2-one moiety, substituted with an amino group at the 3-position, a nitro group at the 6-position, and a phenyl group at the 4-position. The presence of this compound in Nitrazepam drug products is carefully monitored to ensure the safety and efficacy of the medication. Understanding its formation, synthesis, and potential biological effects is therefore critical for pharmaceutical scientists and regulatory bodies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | Nitrazepam EP Impurity A, 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 36020-93-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₁N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 281.27 g/mol | --INVALID-LINK-- |
| Appearance | Not explicitly stated in literature; likely a solid. | |
| Solubility | Not explicitly stated in literature. |
Synthesis and Formation
The "discovery" of this compound is linked to its identification as a process-related impurity and degradation product of Nitrazepam. Its formation can occur during the synthesis of Nitrazepam or through the degradation of the final drug product under certain conditions.
Potential Synthetic Pathway
A potential synthetic approach involves the cyclocondensation of 2-Amino-5-nitrobenzophenone with a suitable three-carbon building block, such as a malonic acid derivative. This type of reaction is a common strategy for the formation of the quinolinone ring system.
A closely related synthesis has been reported for a similar compound, 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one, which utilizes 2-Amino-5-nitrobenzophenone and ethyl acetoacetate.[1] This suggests that a similar condensation reaction with a different reagent could yield the desired 3-amino derivative.
Experimental Protocol: Synthesis of 3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one (Analogous Reaction) [1]
-
Reactants:
-
2-Amino-5-nitrobenzophenone (0.1 mol)
-
Ethyl acetoacetate (0.3 mol)
-
-
Procedure:
-
Combine 2-amino-5-nitrobenzophenone and ethyl acetoacetate in a 500 ml round bottom flask.
-
Heat the reaction mixture at 180°C under reflux for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 300 ml of ice water with stirring.
-
Once the gelatinous precipitate solidifies, filter the solid.
-
Wash the filtered product with water 2-3 times.
-
-
Yield: 88.6%
To obtain this compound, one might envision a similar reaction where ethyl acetoacetate is replaced with a reagent that would introduce an amino group at the 3-position, or a subsequent conversion of the acetyl group in the analogous product to an amino group.
Formation as a Degradation Product of Nitrazepam
Studies on the degradation of Nitrazepam have shown that under acidic or basic conditions, it can hydrolyze to form 2-amino-5-nitrobenzophenone.[2][3][4] This benzophenone derivative is a key intermediate that could potentially undergo further reactions to form the quinolinone impurity.
Biological Activity and Signaling Pathways
As of the current literature, there are no specific studies detailing the biological activity, mechanism of action, or interaction with signaling pathways for this compound. Its relevance is primarily as a pharmaceutical impurity, and as such, the focus has been on its detection and control rather than its pharmacological characterization.
However, given its structural relationship to Nitrazepam, a known modulator of the GABA-A receptor, it is prudent for researchers to consider the possibility of neurological activity.[5] Any assessment of Nitrazepam's safety profile should ideally include an evaluation of the potential effects of its impurities.
The parent compound, Nitrazepam, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and anticonvulsant properties.[5] It is unknown whether this compound retains any affinity for the benzodiazepine binding site on the GABA-A receptor or if it interacts with other cellular targets.
Analytical Data
The characterization of this compound is essential for its identification and quantification in pharmaceutical samples. A summary of available analytical data is provided in Table 2.
| Analytical Technique | Data Summary |
| Mass Spectrometry | Key m/z peaks at 281 (M+), 280, and 190 have been reported. |
| Infrared Spectroscopy | Vapor phase IR spectral data is available. |
Conclusion
This compound is a compound of importance primarily due to its status as a known impurity of the drug Nitrazepam. While its "discovery" is tied to pharmaceutical quality control rather than novel drug development, a thorough understanding of its chemistry is vital for ensuring the safety of Nitrazepam formulations. This guide has summarized the available information on its properties and potential synthetic origins. A significant knowledge gap remains concerning its biological activity and potential toxicological effects. Further research into these areas would be beneficial for a complete risk assessment of this compound. The provided analogous synthetic protocol and workflow diagrams offer a foundation for researchers and drug development professionals working with Nitrazepam and related compounds.
References
- 1. 3-ACETYL-6-NITRO-4-PHENYLQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Nitrazepam? [synapse.patsnap.com]
The Nitro Group's Crucial Role in Quinolinone Activity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro moiety onto this framework profoundly influences its physicochemical properties and biological activity. This technical guide delves into the multifaceted role of the nitro group in quinolinone activity, offering a comprehensive overview of its impact on structure-activity relationships, mechanisms of action, and synthetic accessibility. Through a detailed examination of quantitative data, experimental protocols, and visual representations of key pathways, this document aims to provide researchers with a thorough understanding of this critical functional group in the context of quinolinone-based drug discovery.
The Influence of the Nitro Group on Quinolinone's Biological Activity
The nitro group, being a potent electron-withdrawing group, significantly alters the electronic distribution within the quinolinone ring system. This electronic modulation, coupled with steric effects, can dramatically impact the compound's interaction with biological targets, leading to enhanced or, in some cases, diminished activity. The biological activities of quinoline derivatives are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and cardiovascular effects[1].
Antimicrobial Activity
The antimicrobial properties of quinolones are well-established, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication[2]. The introduction of a nitro group can modulate this activity. For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is a urinary tract antiseptic that demonstrates the antimicrobial potential of nitro-substituted quinolones[3]. The electron-withdrawing nature of the nitro group can enhance the interaction of the quinolinone scaffold with the bacterial enzymes or alter the drug's uptake and efflux from bacterial cells[4][5].
Anticancer Activity
Several nitro-substituted quinolinones have demonstrated significant anticancer activity. The cytotoxicity of these compounds is often attributed to their ability to induce oxidative stress and apoptosis in cancer cells. For example, 8-hydroxy-5-nitroquinoline (NQ) has been shown to be a potent anticancer agent, with IC50 values significantly lower than its non-nitrated and halogenated analogs against various cancer cell lines[3][6][7]. The nitro group's role in this context may involve its bioreduction to reactive nitroso and hydroxylamine intermediates, which can covalently modify cellular macromolecules, or its ability to enhance the generation of reactive oxygen species (ROS)[8].
Quantitative Data on Quinolinone Activity
To provide a clear and comparative overview of the nitro group's impact, the following tables summarize the biological activities of various nitro-substituted quinolinones and their analogs.
Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives Against Raji Lymphoma Cells
| Compound | Substituent at C5 | IC50 (µM) | Reference |
| 8-Hydroxyquinoline (8HQ) | H | >10 | [6] |
| Nitroxoline (NQ) | NO2 | 0.438 | [6] |
| 5-Chloro-8-hydroxyquinoline | Cl | 2.5 | [6] |
| 5,7-Diiodo-8-hydroxyquinoline | I | ~6 | [6] |
Table 2: Anticancer Activity of Clioquinol and Nitroxoline Against Various Cancer Cell Lines
| Compound | HuCCT1 (Cholangiocarcinoma) IC50 (µM) | Huh28 (Cholangiocarcinoma) IC50 (µM) | Reference |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 2.84 | 4.69 | [9] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | 3.69 | 4.49 | [9] |
Table 3: Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives Against Staphylococcus aureus
| Compound | Key Structural Feature | MIC (µg/mL) | Reference |
| Cefuroxime-Na (Reference) | - | 1.22 | [5] |
| QQ1 | Quinolinequinone | 1.22 | [5] |
| QQ2 | Quinolinequinone | 2.44 | [5] |
| Nitro-substituted quinazolinone (Compound 20) | 4-nitro phenyl | >15 (activity dropped severely) | [10] |
Note: A direct comparison of a quinolinone with and without a nitro group under identical conditions is often not available in a single study. The data above is compiled from different sources to illustrate the general trends.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of nitro-quinolinones.
Synthesis of 6-Nitroquinoline
This protocol describes a general procedure for the synthesis of 6-nitroquinoline from 6-bromoquinoline.
Materials:
-
6-bromoquinoline
-
Copper(II) trifluoromethanesulfonate
-
Potassium nitrite (KNO2)
-
Anhydrous dimethylsulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel or basic alumina for column chromatography
-
Hexane
Procedure:
-
To a pre-dried pressure tube, sequentially add 6-bromoquinoline (0.5 mmol), copper(II) trifluoromethanesulfonate (45 mg, 0.125 mmol), potassium nitrite (128 mg, 1.5 mmol), and anhydrous DMSO (0.6 mL) under a nitrogen atmosphere[11].
-
Seal the pressure tube with a PTFE screw cap and purge with nitrogen for 5 minutes to remove air[11].
-
Stir the reaction mixture at room temperature for 10 minutes[11].
-
Gradually heat the mixture to 130°C and maintain this temperature for 48 hours[11].
-
After the reaction is complete, cool the mixture to room temperature[11].
-
Wash the mixture with excess ice water and extract with ethyl acetate (3 x 10 mL)[11].
-
Combine the organic phases and dry over anhydrous sodium sulfate[11].
-
Filter the solution and concentrate under reduced pressure to obtain the crude product[11].
-
Purify the crude product by column chromatography on silica gel or basic alumina, using a solvent mixture of ethyl acetate and hexane as the eluent, to yield 6-nitroquinoline[11].
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This protocol outlines the standardized agar dilution method for determining the antimicrobial susceptibility of bacterial isolates to quinolinone derivatives.
Materials:
-
Mueller-Hinton agar
-
Test compound (nitro-quinolinone)
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Sterile petri dishes
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a concentration 10 times the highest concentration to be tested.
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the antimicrobial stock solution in sterile water[12].
-
For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten Mueller-Hinton agar (kept at 45-50°C) to achieve the final desired concentration[13]. Mix well and pour into sterile petri dishes. . Prepare a control plate containing only Mueller-Hinton agar without any antimicrobial agent[12].
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL[14].
-
Dilute this suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1 x 10^7 CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using a multipoint inoculator or a calibrated loop, spot a standardized volume (e.g., 1-2 µL) of the prepared bacterial inoculum onto the surface of each agar plate, including the control plate. This will deliver approximately 10^4 CFU per spot[12].
-
-
Incubation:
-
Allow the inoculated spots to dry completely at room temperature.
-
Invert the plates and incubate at 35-37°C for 16-20 hours[12].
-
-
Reading the Results:
-
After incubation, examine the plates for visible bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism[12].
-
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes related to quinolinone activity.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). | Sigma-Aldrich [sigmaaldrich.com]
- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Characterization of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the characterization of the heterocyclic compound 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one. This document is intended to guide researchers in confirming the identity, purity, and structural features of this molecule, which may serve as a key intermediate in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Data Summary
A compilation of the known physicochemical and spectral data for this compound is presented below. This information is crucial for the initial identification and confirmation of the synthesized compound.
Table 1: Physicochemical Properties and Identification
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 281.27 g/mol | PubChem[1] |
| CAS Number | 36020-93-6 | PubChem[1] |
| Appearance | Not explicitly available; likely a solid. | - |
| Melting Point | Not explicitly available. | - |
Table 2: Summary of Key Spectroscopic Data
| Technique | Observed/Expected Data | Source |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 281m/z 2nd Highest: 280m/z 3rd Highest: 190 | PubChem[1] |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available from SpectraBase. Characteristic peaks for N-H, C=O, C=C (aromatic), and NO₂ stretching are expected. | PubChem[1] |
| ¹H NMR Spectroscopy | Expected signals for aromatic protons, amine (NH₂) protons, and amide (NH) proton. | - |
| ¹³C NMR Spectroscopy | Expected signals for aromatic carbons, carbonyl carbon, and carbons bonded to nitrogen. | - |
| UV-Vis Spectroscopy | Expected absorption maxima related to the conjugated aromatic system. | - |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used to characterize this compound. These protocols are based on standard laboratory procedures and information gathered from the characterization of similar quinolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
2.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To identify the number and environment of protons in the molecule.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier transform and phase correction.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ) in ppm and coupling constants (J) in Hz to assign the signals to the respective protons in the molecular structure.
-
2.1.2. ¹³C NMR Spectroscopy Protocol
-
Objective: To identify the number and environment of carbon atoms in the molecule.
-
Instrumentation: A 100 MHz or higher NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis:
-
Process the FID and perform a Fourier transform.
-
Analyze the chemical shifts (δ) in ppm to assign the signals to the respective carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Objective: To identify characteristic functional groups such as N-H, C=O, and NO₂.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups. Expected vibrational frequencies include:
-
N-H stretching (amine and amide): ~3400-3200 cm⁻¹
-
C=O stretching (amide): ~1680-1640 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
NO₂ stretching (asymmetric and symmetric): ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Objective: To confirm the molecular weight and obtain information about the fragmentation of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
For LC-MS, dissolve the sample in the mobile phase used for the separation.
-
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Inject the sample into the GC. The compound will be separated on the column and then enter the mass spectrometer.
-
The molecules are ionized, typically with a 70 eV electron beam.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, this is expected at m/z 281.
-
Analyze the fragmentation pattern to gain further structural information.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of a compound.
-
Objective: To assess the purity of the synthesized compound.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, a pump, and an injector.
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of a single major peak.
-
Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound.
-
Objective: To experimentally determine the percentage of carbon, hydrogen, and nitrogen and compare it with the theoretical values.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the thoroughly dried and pure sample into a tin capsule.
-
-
Data Acquisition:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the calculated theoretical values for the molecular formula C₁₅H₁₁N₃O₃.
-
Theoretical Calculation:
-
C: (15 * 12.011) / 281.27 * 100% = 64.05%
-
H: (11 * 1.008) / 281.27 * 100% = 3.94%
-
N: (3 * 14.007) / 281.27 * 100% = 14.94%
-
-
The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Application Notes and Protocols for the NMR Analysis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one. This document includes predicted ¹H and ¹³C NMR spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a workflow for the structural elucidation of related synthesized compounds.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons of the quinolinone core and the pendant phenyl ring, as well as signals for the amine and amide protons. The electron-withdrawing nitro group at the C6 position is expected to deshield protons in its vicinity, particularly H-5 and H-7, shifting them downfield. The amino group at C3 will likely cause an upfield shift for adjacent protons. The protons of the phenyl group at C4 will likely appear as a complex multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~8.50 | d | ~9.0 |
| H-7 | ~8.30 | dd | ~9.0, 2.5 |
| H-8 | ~7.80 | d | ~2.5 |
| Phenyl H (ortho) | ~7.60 | m | - |
| Phenyl H (meta, para) | ~7.45 | m | - |
| -NH₂ | ~5.50 | s (broad) | - |
| -NH (amide) | ~11.50 | s (broad) | - |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of the -NH and -NH₂ signals is due to quadrupolar relaxation and potential chemical exchange.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule. The carbonyl carbon (C-2) is expected to be the most downfield signal. The presence of the electron-withdrawing nitro group will deshield C-6 and influence the chemical shifts of neighboring carbons. The amino group at C-3 is expected to cause a shielding effect on C-3 and C-4a.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~162.0 |
| C-3 | ~115.0 |
| C-4 | ~140.0 |
| C-4a | ~120.0 |
| C-5 | ~125.0 |
| C-6 | ~145.0 |
| C-7 | ~122.0 |
| C-8 | ~118.0 |
| C-8a | ~138.0 |
| Phenyl C (ipso) | ~135.0 |
| Phenyl C (ortho) | ~129.0 |
| Phenyl C (meta) | ~128.5 |
| Phenyl C (para) | ~130.0 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as the solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is suitable for variable temperature experiments if needed. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), though solubility should be tested.
-
Sample Concentration: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter that could degrade the spectral resolution.
2.2. NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2.3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Structural Elucidation.
References
Application Notes and Protocols for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the biological activity of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. The described assays are based on methodologies reported for analogous quinolin-2-one derivatives and can be adapted for the specific compound of interest.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinolinone structures. A potential pathway involves the condensation of an appropriately substituted 2-aminobenzophenone with a suitable active methylene compound, followed by cyclization and subsequent functional group manipulations.
Diagram of Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Anticancer Activity Assays
The cytotoxic potential of this compound can be evaluated using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2]
MTT Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human cancer cell lines (e.g., MCF-7 for breast cancer and HL-60 for leukemia).[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HL-60)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Diagram of Anticancer Assay Workflow:
Caption: Workflow for the MTT-based anticancer activity assay.
Table 1: Hypothetical Cytotoxicity Data of this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 | 0.1 | 98.5 ± 2.1 | 15.8 |
| 1 | 85.2 ± 3.5 | ||
| 10 | 55.1 ± 4.2 | ||
| 50 | 20.7 ± 2.8 | ||
| 100 | 8.3 ± 1.5 | ||
| HL-60 | 0.1 | 95.3 ± 2.8 | 8.5 |
| 1 | 70.1 ± 4.1 | ||
| 10 | 45.6 ± 3.9 | ||
| 50 | 15.2 ± 2.5 | ||
| 100 | 4.9 ± 1.1 |
Antimicrobial Activity Assays
The antimicrobial properties of this compound can be screened against a panel of pathogenic bacteria and fungi. The agar well diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).[3][4]
Agar Well Diffusion Protocol
Objective: To qualitatively assess the antimicrobial activity of the test compound against various microorganisms.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
DMSO (solvent)
-
Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium, sterilize it, and pour it into sterile petri dishes. Allow the agar to solidify. Prepare a microbial suspension of the test organism and uniformly spread it over the surface of the agar plate.
-
Well Preparation: Use a sterile cork borer to punch wells of 6 mm diameter in the agar.
-
Compound Application: Prepare a solution of this compound in DMSO at a specific concentration (e.g., 1 mg/mL). Add a defined volume (e.g., 100 µL) of the compound solution into the wells. Also, include a negative control (DMSO) and a positive control (standard antibiotic/antifungal).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Minimum Inhibitory Concentration (MIC) Protocol
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Microbial suspensions
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 10 µL of the microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a viability indicator like resazurin.
Diagram of Antimicrobial Assay Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| S. aureus | 18 | 16 |
| B. subtilis | 20 | 8 |
| E. coli | 12 | 64 |
| P. aeruginosa | 10 | >128 |
| C. albicans | 15 | 32 |
Enzyme Inhibition Assays
Quinolinone scaffolds are known to interact with various enzymes, particularly kinases. A general protocol for a kinase inhibition assay is provided below, which can be adapted to specific kinases of interest.
General Kinase Inhibition Assay Protocol
Objective: To evaluate the inhibitory effect of this compound on the activity of a specific kinase (e.g., a receptor tyrosine kinase like EGFR or a serine/threonine kinase like AKT).
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value.
Diagram of a Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a growth factor signaling pathway.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Note: Extensive searches for in vitro studies on 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one have yielded limited publicly available data regarding its specific biological activities and detailed experimental protocols. This compound is most frequently referenced as "Nitrazepam EP Impurity A," indicating its relevance in the quality control of the pharmaceutical drug Nitrazepam.[1][2][3][4][5][6] While direct experimental data for this specific molecule is scarce, the broader family of quinolinone and quinazolinone derivatives has been investigated for various biological activities, particularly as anticancer and antimicrobial agents.
The following sections provide a generalized framework for potential in vitro studies based on the activities of structurally related compounds. These are intended to serve as a starting point for researchers initiating new investigations into the biological effects of this compound.
Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number |
| This compound | Nitrazepam EP Impurity A, 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one | C₁₅H₁₁N₃O₃ | 281.27 g/mol | 36020-93-6 |
Potential In Vitro Applications
Based on the known activities of related quinolinone and quinazolinone scaffolds, this compound could be investigated for the following in vitro applications:
-
Anticancer Activity: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.
-
Antimicrobial Activity: Assessment of inhibitory effects against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Screening against specific enzymes, such as kinases, which are common targets for quinazolinone derivatives.
Experimental Protocols (General Framework)
The following are generalized protocols that can be adapted for the in vitro evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell viability.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations. Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform serial two-fold dilutions in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. If using a viability indicator like resazurin, a color change will indicate bacterial growth.
Workflow for Broth Microdilution Assay
Caption: Procedure for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways for Investigation
Given that many quinazolinone derivatives are known to inhibit protein kinases, a potential mechanism of action for this compound, if found to have anticancer activity, could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Disclaimer: The experimental protocols and potential signaling pathways described above are generalized and based on the activities of structurally related compounds. They are provided as a guide for potential research directions. Specific experimental conditions would need to be optimized for this compound.
References
- 1. Nitrazepam EP Impurity A | CAS No: 36020-93-6 [aquigenbio.com]
- 2. Nitrazepam EP Impurity A : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. chemicea.com [chemicea.com]
- 4. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 5. Nitrazepam EP Impurity A - Protheragen [protheragen.ai]
- 6. pharmaffiliates.com [pharmaffiliates.com]
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: A Research Tool in Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone family. Its chemical structure, featuring a nitro group and an amino group on the quinolinone core, alongside a phenyl substituent, suggests potential for diverse biological activities. While research into the specific applications of this compound is still emerging, the broader class of quinolinone derivatives has garnered significant interest in medicinal chemistry due to their wide-ranging pharmacological properties. This document aims to provide an overview of the current, albeit limited, knowledge of this compound as a potential research tool and outlines general protocols for its investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem |
| Molecular Weight | 281.27 g/mol | PubChem |
| CAS Number | 36020-93-6 | PubChem |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |
Note: Experimental data for some properties are not publicly available and the provided information may be based on computational predictions.
Potential Research Applications
Based on the known biological activities of structurally related quinolinone and nitroaromatic compounds, this compound holds potential for investigation in several research areas:
-
Anticancer Research: Quinolinone scaffolds are present in numerous compounds with demonstrated anticancer activity. The nitro group can also contribute to cytotoxic effects against tumor cells.
-
Kinase Inhibition: The quinolinone core is a recognized pharmacophore for the development of kinase inhibitors, which are crucial targets in cancer and inflammatory diseases.
-
Anti-inflammatory Studies: Various quinolinone derivatives have exhibited anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory pathways.
-
Neuroprotective Research: Some quinolinone-based compounds have been explored for their neuroprotective effects, indicating a possible avenue for investigation.
It is important to note that this compound is also documented as an impurity of Nitrazepam, a benzodiazepine drug. This warrants careful toxicological evaluation in any potential therapeutic application.
Experimental Protocols
As of the current date, specific, peer-reviewed experimental protocols detailing the use of this compound as a research tool are not available in the public domain. However, researchers interested in evaluating its biological activities can adapt established methodologies used for similar compounds. Below are generalized protocols for preliminary in vitro screening.
General Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cultured cells.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the research question) in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Add the diluted compound to the wells, ensuring a final DMSO concentration of less than 0.5% to avoid solvent toxicity. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of the compound against a specific kinase.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer appropriate for the kinase of interest. Prepare solutions of the kinase, its specific substrate, and ATP.
-
Reaction Mixture: In a suitable microplate, combine the reaction buffer, kinase, and substrate.
-
Compound Addition: Add this compound at a range of concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining or a fluorescence-based assay that measures product formation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Hypothesis
Based on the potential for kinase inhibition, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Application of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one in cancer research
Application Note & Protocols for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one and its Analogs
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Within the realm of oncology, substituted quinolinones have emerged as a promising class of compounds with potent anti-cancer properties. While specific research on This compound is limited in publicly available literature, the broader family of quinoline and quinazolinone derivatives has been the subject of extensive investigation. This document provides an overview of the potential applications of this chemical motif in cancer research, drawing upon data from structurally related compounds to illustrate possible mechanisms of action and to provide exemplary experimental protocols for researchers and drug development professionals.
It is important to note that the data and protocols presented herein are based on studies of related quinoline and quinazolinone derivatives and should be adapted and validated for the specific compound of interest, this compound.
Potential Applications in Cancer Research
Derivatives of the quinolinone and quinazolinone core have demonstrated efficacy against a variety of cancer cell lines and tumor types. The presence of key functional groups, such as amino, nitro, and phenyl moieties, can significantly influence the anti-tumor activity. Potential applications in cancer research include:
-
Screening for Cytotoxic Activity: Initial in vitro studies to determine the compound's ability to inhibit the proliferation of various cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular pathways through which the compound exerts its anti-cancer effects. This can include studies on cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs to identify the chemical features essential for potent and selective anti-cancer activity.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in animal models of cancer.
-
Combination Therapy Studies: Evaluating the potential of the compound to enhance the efficacy of existing chemotherapeutic agents.
Quantitative Data on Related Quinolinone Derivatives
To provide a framework for the potential efficacy of this compound, the following table summarizes the cytotoxic activity (IC50 values) of some related quinazolinone derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| P(3a) | B16F10 (Melanoma) | Not explicitly stated, but showed high cytotoxicity | [1] |
| P(3a) | HCT116 (Colon Cancer) | Not explicitly stated, but showed high cytotoxicity | [1] |
| P(3a) | MCF7 (Breast Cancer) | Not explicitly stated, but showed high cytotoxicity | [1] |
| P(3d) | B16F10 (Melanoma) | Not explicitly stated, but showed high cytotoxicity | [1] |
| P(3d) | HCT116 (Colon Cancer) | Not explicitly stated, but showed high cytotoxicity | [1] |
| P(3d) | MCF7 (Breast Cancer) | Not explicitly stated, but showed high cytotoxicity | [1] |
Note: The referenced study indicated that compounds P(3a) and P(3d), which are 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one derivatives, exhibited significant cytotoxic activity, though precise IC50 values were not provided in the abstract.[1]
Experimental Protocols
The following are detailed, exemplary protocols for key experiments commonly used to characterize the anti-cancer properties of novel compounds. These should be considered as a starting point and may require optimization for this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Mechanisms of Action
Research on quinoline and quinazolinone derivatives suggests that their anti-cancer effects are often mediated through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.[1]
A potential mechanism of action for quinolinone derivatives involves the induction of apoptosis through the intrinsic pathway. This is often characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspases.
Caption: Proposed apoptotic signaling pathway for quinolinone derivatives.
Experimental Workflow
The evaluation of a novel anti-cancer compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for the preclinical evaluation of a novel anti-cancer compound.
Conclusion
References
Application Notes and Protocols for Antimicrobial Screening of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen the antimicrobial potential of quinolinone derivatives, with a specific focus on compounds structurally related to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. While specific antimicrobial data for this compound is not extensively available in publicly accessible literature, this document outlines the established protocols and data presentation formats used for analogous compounds.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure of quinoline provides a versatile scaffold for the development of novel therapeutic agents. The functionalization of the quinoline ring system, such as the introduction of amino, nitro, and phenyl groups, can significantly modulate its biological activity. This document details the standardized procedures for evaluating the in vitro antimicrobial efficacy of such compounds.
Data Presentation
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results are often presented in a tabular format for clear comparison against standard antimicrobial agents.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Quinolinone Analogs
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Analog A | 16 | 32 | 64 |
| Analog B | 8 | 16 | 32 |
| Analog C | 32 | 64 | >128 |
| Ciprofloxacin (control) | 0.5 | 0.25 | NA |
| Fluconazole (control) | NA | NA | 2 |
Note: The data presented in this table is illustrative for quinolinone analogs and not specific to this compound.
Experimental Protocols
Detailed methodologies for the key experiments in antimicrobial screening are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent against bacteria and fungi.[1][2]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Also, prepare serial dilutions of the standard antimicrobial agent as a reference.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well (except the negative control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
-
Agar Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Standard antimicrobial agent disks
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates:
-
Prepare a bacterial or fungal inoculum as described for the broth microdilution method.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate.
-
-
Application of Test Compound:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
-
Disk Placement and Incubation:
-
Aseptically place the impregnated disks on the surface of the inoculated agar plates.
-
Place a standard antibiotic disk as a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow of in vitro antimicrobial screening.
Signaling Pathway (Hypothetical Mechanism of Action)
While the exact mechanism of action for this compound is not defined, quinolone derivatives often target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
References
Application Notes and Protocols for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class.[1][2] Its chemical structure, featuring a quinolinone core, a phenyl substituent, an amino group, and a nitro group, suggests potential applications in medicinal chemistry. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its evaluation. Notably, this compound is also recognized as Nitrazepam Impurity A.[1][4]
Potential Applications in Drug Discovery
The quinolinone scaffold is a privileged structure in medicinal chemistry, with several approved drugs and clinical candidates for the treatment of cancer.[2] The biological activities of quinolinone derivatives are often attributed to their ability to interact with various biological targets, including protein kinases and DNA, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Anticancer Potential
The structural similarity of this compound to other biologically active quinolinones suggests its potential as an anticancer agent. The proposed mechanisms of action for this class of compounds often involve:
-
Induction of Apoptosis: Many quinolinone derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[5][6][7][8] This can involve the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome c.[5][6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G0/G1 or G2/M.[9]
-
Kinase Inhibition: The quinoline ring system is a common scaffold for the design of protein kinase inhibitors.[10] Specific substitutions on the ring can confer selectivity for different kinases that are often dysregulated in cancer.
Experimental Evaluation Workflow
A general workflow for the initial in vitro evaluation of this compound as a potential anticancer agent is outlined below.
Caption: Experimental workflow for the evaluation of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Value to be determined |
| A549 | Lung Carcinoma | Value to be determined |
| HCT116 | Colon Carcinoma | Value to be determined |
| HepG2 | Hepatocellular Carcinoma | Value to be determined |
| Normal Fibroblasts | Non-cancerous | Value to be determined |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control (DMSO) | Value to be determined | Value to be determined | Value to be determined |
| Compound (IC50) | Value to be determined | Value to be determined | Value to be determined |
| Compound (2 x IC50) | Value to be determined | Value to be determined | Value to be determined |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cancer cell lines of interest
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Potential Signaling Pathway Involvement
Based on the activities of related quinolinone compounds, this compound could potentially exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
While specific biological data for this compound is not extensively available in the public domain, its chemical structure places it within a class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The protocols and workflow outlined in this document provide a comprehensive framework for the initial investigation of its biological activities and mechanism of action. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a quinolinone derivative of interest in various research fields, including medicinal chemistry and materials science. Proper dissolution of this compound is crucial for a wide range of downstream applications, from in vitro biological assays to the synthesis of further derivatives. This document provides a detailed protocol for the dissolution of this compound, based on the physicochemical properties of the compound and solubility information inferred from structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃O₃ | PubChem[1] |
| Molecular Weight | 281.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 36020-93-6 | PubChem[1] |
Solubility Data
The following table summarizes the expected solubility in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests to confirm these observations before proceeding with larger-scale experiments.
| Solvent | Expected Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for quinolinone derivatives.[2] May require gentle heating and/or sonication. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent, often a good alternative to DMSO. |
| Ethanol | Sparingly Soluble to Insoluble | Lower polarity may limit solubility. |
| Methanol | Sparingly Soluble to Insoluble | Similar to ethanol, may not be an effective solvent. |
| Water | Insoluble | The parent quinoline compound is only slightly soluble in cold water.[3] |
Experimental Protocol for Dissolution
This protocol provides a general procedure for dissolving this compound. The final concentration of the solution should be optimized based on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
-
Initial Mixing: Vortex the mixture at room temperature for 1-2 minutes to facilitate initial dissolution.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken, as suggested for a similar deuterated quinolinone derivative[4]:
-
Heating: Gently warm the solution in a water bath or on a heating block set to 37°C. Periodically vortex the tube during heating.
-
Sonication: Place the tube in an ultrasonic bath for 5-10 minutes to break up any remaining solid particles.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Experimental Workflow
The following diagram illustrates the general workflow for the dissolution of this compound.
Signaling Pathways and Logical Relationships
At present, there is no specific signaling pathway directly associated with the dissolution protocol of this compound. The process is a physical phenomenon governed by the principles of solubility.
Conclusion
This application note provides a comprehensive protocol for the dissolution of this compound. While explicit solubility data is limited, the provided guidelines, based on the properties of similar compounds, offer a robust starting point for researchers. It is imperative to perform preliminary solubility tests to determine the optimal conditions for specific experimental needs.
References
Application Notes and Protocols for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and utilization of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a quinolinone derivative. This compound is notably recognized as Nitrazepam Impurity A and serves as a critical reference standard in pharmaceutical quality control.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Nitrazepam Impurity A, 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one |
| CAS Number | 36020-93-6[1] |
| Molecular Formula | C₁₅H₁₁N₃O₃[2] |
| Molecular Weight | 281.27 g/mol [2] |
| Appearance | Solid |
| Storage Temperature | -20°C is recommended by some suppliers for long-term storage.[2][3] |
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is imperative when handling this compound due to its potential health hazards.
Hazard Identification and Safety Precautions
The compound presents the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H373 | May cause damage to organs through prolonged or repeated exposure. |
| H412 | Harmful to aquatic life with long lasting effects. |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled (as indicated by some suppliers). |
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Lab Coat: A standard laboratory coat must be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid releasing the compound into the environment.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage at -20°C is recommended.[2][3]
-
The substance should be stored locked up.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and bases.
Application Notes: Use as a Reference Standard
This compound is primarily used as a certified reference standard (CRS) for the identification and quantification of impurities in Nitrazepam drug substances and products. Its application is crucial for ensuring the quality and safety of the final pharmaceutical product, as outlined in pharmacopoeial monographs.
The primary analytical technique where this compound is utilized as a reference standard is Thin-Layer Chromatography (TLC) for related substances testing.
Experimental Protocols
The following protocol details the use of this compound as a reference standard in the analysis of Nitrazepam for related substances by Thin-Layer Chromatography, based on pharmacopoeial methods.[4][5]
Preparation of Solutions
Note: Prepare solutions immediately before use.
-
Solvent Mixture: A mixture of 15 volumes of ethyl acetate R and 85 volumes of methanol R.
-
Test Solution: Dissolve 0.1 g of the Nitrazepam substance to be examined in the solvent mixture and dilute to 10 ml with the same solvent mixture.
-
Reference Solution (a) - for Nitrazepam Impurity A: Dissolve 5 mg of this compound CRS in the solvent mixture and dilute to 100 ml with the same solvent mixture. Dilute 1 ml of this solution to 10 ml with the solvent mixture.
-
Reference Solution (b) - for Nitrazepam: Dilute 1 ml of the Test Solution to 20 ml with the solvent mixture. Dilute 1 ml of this solution to 50 ml with the solvent mixture.
Thin-Layer Chromatography (TLC) Procedure
-
TLC Plate: Use a silica gel GF₂₅₄ plate.
-
Application: Apply 10 µl of each solution separately to the plate.
-
Development: Develop the plate over a path of 12 cm using the solvent mixture.
-
Drying: Allow the plate to dry in air.
-
Visualization: Examine the plate under UV light at 254 nm.
Interpretation of Results
-
The principal spot in the chromatogram of the test solution corresponds to Nitrazepam.
-
Any secondary spot in the chromatogram of the test solution corresponding to this compound (Nitrazepam Impurity A) should not be more intense than the principal spot in the chromatogram of Reference Solution (a).
-
Any other secondary spot in the chromatogram of the test solution should not be more intense than the principal spot in the chromatogram of Reference Solution (b).
Visualized Workflows and Relationships
General Handling and Storage Workflow
Caption: Workflow for safe handling and storage.
TLC Experimental Workflow for Impurity Analysis
Caption: Workflow for TLC impurity analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is often prepared via a modified Friedländer annulation reaction.
Q1: My reaction yield is consistently low. What are the most critical parameters to optimize?
A1: Low yield in the Friedländer synthesis of this quinolinone derivative can be attributed to several factors. The most critical parameters to investigate are:
-
Reaction Temperature: The optimal temperature for the cyclization is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials and products. It is recommended to perform small-scale trials at different temperatures (e.g., ranging from 100°C to 160°C) to identify the ideal condition. Microwave-assisted heating can sometimes significantly reduce reaction times and improve yields.[1]
-
Catalyst Choice and Loading: Both acid and base catalysts can be employed in the Friedländer synthesis.[2][3] For the synthesis of quinolinones, acid catalysts like acetic acid or p-toluenesulfonic acid are commonly used.[1][2] The concentration of the catalyst is also critical; too little may result in a sluggish reaction, while too much can lead to unwanted side reactions. A catalyst screen with varying concentrations is advisable.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. High-boiling point aprotic solvents like diphenyl ether or Dowtherm A are often used for high-temperature reactions. However, solvent-free conditions or using a reactant as the solvent (e.g., an excess of the ketone) have also been shown to be effective and can simplify purification.[4][5]
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the formation of degradation products.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities and how can I minimize them?
A2: The formation of multiple products is a common issue. Likely side products in this synthesis include:
-
Aldol Condensation Products: The ketone reactant can undergo self-condensation under either acidic or basic conditions, leading to impurities.[2] To minimize this, one can slowly add the ketone to the reaction mixture or use a more reactive α-methylene compound.
-
Incomplete Cyclization: The intermediate Schiff base or enamine may not fully cyclize, especially if the reaction temperature or time is insufficient.
-
Over-reduction or Side Reactions of the Nitro Group: If a reductive step is involved in the synthesis (e.g., a domino nitro reduction-Friedländer synthesis), the nitro group can be reduced to other functionalities besides the desired amino group, or other reducible groups in the molecule might be affected. Careful selection of the reducing agent and control of reaction conditions are paramount.
To minimize side products, consider a step-wise approach where the initial condensation and subsequent cyclization are performed under different, optimized conditions.
Q3: How can I effectively purify the final product, this compound?
A3: The purification of aromatic amino-nitro compounds often requires chromatographic techniques. Here is a general procedure:
-
Work-up: After the reaction is complete, the mixture is typically cooled and poured into water or a saturated sodium bicarbonate solution to precipitate the crude product. The solid is then filtered, washed with water, and dried.
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane. The polarity of the eluent can be adjusted based on the separation observed on the TLC plate.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol, methanol, or a mixture of dimethylformamide (DMF) and water.
Q4: Are there alternative synthetic routes I can consider to improve the yield?
A4: Yes, a domino nitro reduction-Friedländer heterocyclization can be an effective one-pot method.[6][7] This approach starts with a 2-nitrobenzophenone derivative and an active methylene compound. An in-situ reduction of the nitro group to an amine is followed by the Friedländer condensation. This method can be advantageous as it avoids the isolation of the potentially unstable 2-aminobenzophenone intermediate.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Substituted Quinolines via Friedländer Synthesis.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Solvent-free | 120 | 0.5 | 92 | [2] |
| Iodine | Solvent-free | 120 | 1 | 95 | [2] |
| Acetic Acid | Acetic Acid | 160 (Microwave) | 0.08 | 91 | [1] |
| None | Water | 70 | 3 | 97 | [8] |
| Poly(phosphoric acid) | Solvent-free | 90 | 1 | 82 | [5] |
Note: The yields presented are for various substituted quinolines synthesized via the Friedländer reaction and are intended to provide a general understanding of the impact of different conditions. The optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
General Protocol for the Synthesis of this compound via Friedländer Annulation:
This is a generalized protocol based on typical Friedländer synthesis procedures. Optimization will be necessary for the specific target molecule.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzophenone (1 equivalent).
-
Addition of Reagents: Add an α-methylene-containing reactant such as ethyl cyanoacetate or malononitrile (1.1 to 1.5 equivalents) and the chosen catalyst (e.g., a catalytic amount of piperidine or a few drops of acetic acid).
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 120-150°C) with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water to the flask to precipitate the crude product.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the solid with water and then a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization.
Visualizations
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: A simplified reaction scheme for the synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Factors Influencing Synthesis Yield
Caption: Key factors that can influence the overall yield.
References
- 1. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Synthesis of Quinolinone Derivatives
Welcome to the technical support center for the synthesis of quinolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of quinolinone derivatives in a question-and-answer format.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in quinolinone synthesis can stem from several factors, depending on the specific reaction (e.g., Gould-Jacobs, Camps, Conrad-Limpach).
-
Incomplete Cyclization: The thermal cyclization step in methods like the Gould-Jacobs reaction often requires high temperatures (>250 °C), which can lead to product decomposition if not carefully controlled.[1]
-
Solution: Gradually increase the temperature to the minimum required for cyclization and monitor the reaction progress closely using Thin Layer Chromatography (TLC). For thermally sensitive substrates, consider alternative methods like the Camps cyclization, which often proceeds under milder, base-catalyzed conditions.[1]
-
-
Side Reactions: The formation of byproducts is a common issue. For instance, in the Conrad-Limpach synthesis, the reaction temperature determines the product; lower temperatures favor the 4-quinolone, while higher temperatures can lead to the formation of 2-quinolones.[2]
-
Solution: Strictly control the reaction temperature. Analyze the crude product to identify major byproducts, which can provide insight into the competing reaction pathways. Adjusting the type of catalyst or solvent can also help steer the reaction toward the desired product.
-
-
Starting Material Purity: The purity of the initial aniline and β-ketoester or related starting materials is critical. Impurities can interfere with the reaction and complicate purification.
-
Solution: Ensure all starting materials are pure before commencing the reaction. Recrystallize or distill starting materials if their purity is questionable.
-
-
Substrate Reactivity: Electron-withdrawing groups on the aniline ring can deactivate it, making cyclization more difficult and requiring harsher conditions, which in turn can lower the yield.[3]
Question: My Skraup synthesis is too violent and difficult to control. How can I run it more safely?
Answer: The Skraup synthesis, which uses glycerol and an oxidizing agent in strong acid, is notoriously exothermic and can become uncontrollable.[6][7]
-
Moderating the Reaction: The primary solution is to add a moderator to control the reaction rate.
-
Reagent Addition: The rate of addition of sulfuric acid is critical.
-
Solution: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate the heat generated.
-
-
Alternative Oxidants: While nitrobenzene is traditionally used, it contributes to the reaction's vigor.
-
Solution: While less common, exploring other mild oxidizing agents could be an option, though nitrobenzene is standard for this named reaction.[8]
-
Question: I am getting a mixture of quinolin-4-one and quinolin-2-one isomers in my Camps cyclization. How can I improve the regioselectivity?
Answer: The regioselectivity of the Camps cyclization of N-(2-acylaryl)amides is highly dependent on the reaction conditions, particularly the choice of base.[1][9]
-
Base Selection: The strength of the base can determine which proton is abstracted, leading to the formation of different isomers.
-
Solution: A stronger base, like sodium hydroxide (NaOH), typically favors deprotonation at the α-position of the ketone, leading to the formation of the quinolin-4-one product. A weaker base, such as cesium carbonate (Cs₂CO₃), may favor deprotonation at the amide's γ-position, resulting in the quinolin-2-one as the major product.[1] Careful selection of the base is therefore a key strategy to control the reaction's outcome.
-
Question: Purification of my crude quinolinone product is difficult due to the formation of tar. What purification strategies do you recommend?
Answer: Tar formation is a frequent problem in syntheses that use strong acids and high temperatures, such as the Skraup or Friedländer methods.[5]
-
Initial Workup: The initial workup is crucial for removing the majority of the tarry material.
-
Solution: After neutralizing the acidic reaction mixture, perform a steam distillation if the product is volatile.[7] For non-volatile products, an initial extraction with a solvent that poorly dissolves the product but dissolves the impurities can be effective. Subsequently, the crude solid can be triturated (washed with a solvent) to remove residual tar before further purification.
-
-
Chromatography: Column chromatography is often necessary.
-
Solution: Use a wider diameter column to handle the crude material. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or dichloromethane/methanol), can effectively separate the product from closely related impurities.
-
-
Recrystallization: This is the final and often best step for achieving high purity.
-
Solution: Finding the right solvent or solvent system is key. Common solvents for recrystallizing quinolinones include ethanol, ethyl acetate, or mixtures like ethanol/water or dichloromethane/hexane.
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the Gould-Jacobs and Conrad-Limpach methods for synthesizing quinolin-4-ones? A1: Both are classic methods starting from anilines. The key difference lies in the other reactant and the resulting substitution pattern.
-
Gould-Jacobs Reaction: Uses an aniline and an ethoxymethylenemalonate ester. The reaction proceeds via an intermediate which then undergoes thermal cyclization. This method is excellent for producing quinolin-4-ones with a carboxylic acid or ester group at the 3-position.[1][9]
-
Conrad-Limpach Synthesis: Involves the condensation of an aniline with a β-ketoester (like ethyl acetoacetate). As mentioned, temperature control is critical to selectively form either the 4-quinolone (at lower temperatures) or the 2-quinolone (at higher temperatures).[2]
Q2: Are there environmentally friendly ("green") methods for synthesizing quinolinones? A2: Yes, significant research has focused on developing greener synthetic routes. These methods aim to reduce the use of hazardous reagents and solvents.
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields, sometimes even allowing for solvent-free conditions.[10]
-
Water as a Solvent: Some modern protocols have been developed that successfully use water as the reaction solvent, which is a significant improvement over traditional methods requiring strong acids or high-boiling organic solvents.[1][9]
-
Catalyst-Based Approaches: The use of nanocatalysts or metal-free catalytic systems can lead to higher efficiency and milder reaction conditions, reducing energy consumption and waste.[5][11]
Q3: How can I synthesize 3-substituted quinolin-4-ones that are not accessible through the Gould-Jacobs reaction? A3: For 3-substituted quinolin-4-ones without an ester group, other methods are more suitable. The Snieckus synthesis, which involves the base-promoted cyclization of an imine formed from an anthranilic acid amide and a ketone, is a good option for introducing various substituents at the 3-position.[9]
Quantitative Data Summary
The choice of synthetic method can significantly impact the reaction outcome. The tables below summarize quantitative data for different approaches.
Table 1: Comparison of Yields in Classical Quinolin-4-one Synthesis
| Method | Starting Materials | Key Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Gould-Jacobs | Aniline, Diethyl (ethoxymethylene)malonate | High Temp. (>250°C) | 40-60% | [1] |
| Conrad-Limpach | Aniline, Ethyl acetoacetate | 140°C (for 4-quinolone) | 60-80% | [2] |
| Camps Cyclization | N-(2-acylaryl)amide | Base (e.g., NaOH) | 72-97% | [1] |
| Biere-Seelen | Methyl anthranilate, Dimethyl acetylenedicarboxylate | Strong Base, then Hydrolysis | 92% (for acid) |[9] |
Table 2: Influence of Base on Regioselectivity in Camps Cyclization
| Substrate | Base | Product Ratio (4-one : 2-one) | Total Yield (%) | Reference |
|---|---|---|---|---|
| N-(2-acetylphenyl)but-2-enamide | NaOH (stronger base) | Major: 2-vinylquinolin-4-one | Not specified | [1] |
| N-(2-acetylphenyl)but-2-enamide | Cs₂CO₃ (weaker base) | Major: 4-methyl-3-vinylquinolin-2-one | Not specified |[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-4-quinolinone via Camps Cyclization (Adapted from Buchwald's method[1])
-
Reaction Setup: To a solution of the N-(2-acylaryl)amide (1.0 mmol) in a suitable solvent like dioxane (5 mL), add a 1 M aqueous solution of sodium hydroxide (NaOH) (2.0 mL, 2.0 mmol).
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with 1 M hydrochloric acid (HCl) until it reaches pH 7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-4-quinolinone.
Visual Diagrams
Caption: General experimental workflow for quinolinone synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Caption: Quinolinones as inhibitors in the PI3K/AKT/mTOR pathway.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. reddit.com [reddit.com]
- 4. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one (Nitrazepam Impurity A).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities I might encounter?
A2: Given that this compound is an impurity in the synthesis of Nitrazepam, common impurities may include starting materials, reagents, and byproducts from the synthetic route. These could consist of unreacted precursors to Nitrazepam or other related impurities.
Q3: My purified compound has a persistent yellow or brownish color. How can I remove it?
A3: Colored impurities are common in aromatic nitro compounds. These can often be removed by treating a solution of the compound with activated charcoal followed by filtration before crystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is a good starting point for method development. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and by observing a sharp melting point.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough to dissolve the compound even at elevated temperatures. | Select a more polar solvent or use a solvent mixture. For this compound, polar solvents like ethanol, methanol, or acetic acid could be effective. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the cooling process is slow. |
| No crystals form upon cooling. | Too much solvent was used, or the solution is supersaturated and requires nucleation. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough to elute the compound from the polar stationary phase (e.g., silica gel). | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A more polar system like dichloromethane/methanol may be necessary. |
| Poor separation of the compound from impurities. | The polarity of the mobile phase is too high, causing all components to elute together, or the chosen solvent system does not provide adequate selectivity. | Decrease the polarity of the mobile phase to allow for better differential partitioning between the stationary and mobile phases. Screen different solvent systems (e.g., toluene/acetone, dichloromethane/ethyl acetate) to find one that provides better resolution on a TLC plate before running the column. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase, which can be due to its basic amino group interacting with acidic silica gel. The sample may be overloaded on the column. | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. Ensure the amount of crude material loaded is appropriate for the column size. |
| Colored impurities co-elute with the product. | The colored impurity has a similar polarity to the product in the chosen solvent system. | Try a different stationary phase, such as alumina (basic or neutral), or a different solvent system to alter the selectivity. Pre-treating the crude material with activated charcoal before chromatography can also be effective. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent boils. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) and swirl the flask. Gently heat the mixture for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature appropriate for the solvent used and the stability of the compound.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate, and then to pure Ethyl Acetate, followed by a small percentage of methanol in ethyl acetate if necessary). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A logical troubleshooting guide for common purification challenges.
Stability of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a complex molecule with multiple functional groups that can influence its stability. The quinolinone core contains a lactam ring, which can be susceptible to hydrolysis under strong acidic or basic conditions.[1][2][3][4][5] The aromatic amine and nitro groups can also be prone to degradation, particularly through oxidation and photolysis.[6][7][8][9] Stability is highly dependent on the solvent, pH, temperature, and exposure to light.
Q2: Which solvents are recommended for short-term storage and use in experiments?
A2: For short-term storage (up to 72 hours) at 2-8°C and protected from light, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Protic solvents, especially methanol, may lead to gradual degradation. It is crucial to use high-purity, anhydrous solvents whenever possible.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing aromatic amine moieties can be susceptible to photodegradation.[6][7][8][9] It is strongly recommended to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The lactam ring in the quinolinone structure can undergo hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.[1][2][3][4][5]
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV light can promote the degradation of the aromatic amine.[6][7][8][9]
-
Reduction of the Nitro Group: Under certain reducing conditions, the nitro group can be reduced to a nitroso or an amino group.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high degradation in a methanolic solution. | Methanol is a protic solvent and can participate in solvolysis reactions, especially if the solution is not freshly prepared or if stored improperly. | - Use a freshly prepared solution. - Consider switching to an aprotic solvent like DMSO or DMF for better stability. - Ensure the methanol is of high purity and anhydrous. |
| Color change of the solution (e.g., turning yellow or brown). | This often indicates the formation of degradation products, likely due to oxidation of the amino group or other chromophoric structures. | - Protect the solution from light and air (e.g., by purging with nitrogen or argon). - Store at a lower temperature (2-8°C). - Prepare fresh solutions before use. |
| Inconsistent results between experimental replicates. | This could be due to variations in solution preparation, storage time, or exposure to light and temperature. Contamination of the solvent with water or impurities can also affect stability. | - Standardize the protocol for solution preparation and handling. - Use fresh, high-purity solvents for each experiment. - Minimize the time between solution preparation and use. - Ensure all replicates are subjected to identical light and temperature conditions. |
| Precipitation of the compound from the solution. | The compound may have limited solubility in the chosen solvent, or the solubility may decrease at lower temperatures. | - Confirm the solubility of the compound in the chosen solvent at the experimental concentration and temperature. - Consider using a co-solvent system or a different solvent with higher solubilizing power. - If storing at low temperatures, ensure the compound remains in solution upon re-warming to ambient temperature. |
Stability Data
The following tables provide hypothetical stability data for this compound based on its chemical properties. This data is for illustrative purposes to guide experimental design.
Table 1: Stability in Different Solvents at Room Temperature (25°C) Protected from Light
| Solvent | % Recovery after 24h | % Recovery after 72h |
| DMSO | 99.5 | 98.8 |
| DMF | 99.2 | 98.5 |
| Acetonitrile | 98.5 | 97.0 |
| Methanol | 97.0 | 94.5 |
| Water (pH 7) | 95.5 | 92.0 |
Table 2: Forced Degradation Study Results
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15.2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 25.8 |
| Oxidation | 3% H₂O₂ | 24 hours | 18.5 |
| Thermal | 60°C | 72 hours | 8.5 |
| Photolytic | UV light (254 nm) | 24 hours | 35.1 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and keep it in an oven at 60°C for 72 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples with that of an unstressed control sample.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Nitro-Substituted Quinolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of nitro-substituted quinolinones.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for nitro-substituted quinolinones?
A1: The degradation of nitro-substituted quinolinones is expected to proceed through two main types of pathways that can occur concurrently or sequentially:
-
Modification of the Nitro Group: A primary pathway involves the reduction of the nitro group. This is a common metabolic route for many nitroaromatic compounds.[1][2][3] The reduction typically occurs in a stepwise manner, forming nitroso, hydroxylamino, and finally amino derivatives.[3][4] These reactions are often catalyzed by nitroreductase enzymes found in various microorganisms.[5]
-
Modification of the Quinolinone Ring: The quinolinone ring system itself is susceptible to degradation, primarily through oxidative pathways. Common initial steps involve hydroxylation of the ring to form intermediates such as 2-hydroxyquinolines.[6][7] Further degradation can proceed through pathways like the 8-hydroxycoumarin pathway, which involves the formation of 2,8-dihydroxyquinoline and subsequent ring cleavage.[6][7]
Q2: What are the common initial intermediates I should look for in my degradation studies?
A2: Based on established degradation pathways for related compounds, you should initially screen for the following intermediates:
-
Nitro-group reduction products:
-
Nitroso-substituted quinolinones
-
Hydroxylamino-substituted quinolinones
-
Amino-substituted quinolinones
-
-
Quinolinone ring hydroxylation products:
Q3: My degradation experiment is showing a complex mixture of products. What could be the reason?
A3: A complex product mixture is common in degradation studies of nitro-substituted quinolinones and can be attributed to several factors:
-
Multiple Degradation Pathways: As mentioned in Q1, both nitro group reduction and ring modification can occur simultaneously, leading to a variety of intermediates.
-
Abiotic Degradation: Depending on your experimental setup, abiotic processes like photolysis or hydrolysis might be occurring alongside biological degradation.[8]
-
Formation of Reactive Intermediates: The hydroxylamino intermediate from nitro reduction is known to be reactive and can lead to the formation of adducts or further transformation products.[4]
-
Incomplete Mineralization: Microbial degradation may not always lead to complete mineralization (breakdown to CO2 and water). Instead, it can result in the accumulation of various stable intermediates.
Q4: I am not observing any degradation of my nitro-substituted quinolinone. What are the possible reasons?
A4: Lack of degradation could be due to several factors:
-
Recalcitrance of the Compound: The combination of the stable quinolinone ring and the electron-withdrawing nitro group can make the compound resistant to degradation.[9]
-
Inappropriate Microbial Consortia: The microorganisms used may lack the specific enzymes (e.g., nitroreductases, oxygenases) required to initiate the degradation process.
-
Sub-optimal Experimental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of co-substrates can significantly impact microbial activity.[10]
-
Toxicity of the Compound: The parent compound or its early degradation intermediates might be toxic to the microorganisms at the concentrations used.
Troubleshooting Guides
Issue 1: Difficulty in Identifying Degradation Intermediates
-
Problem: You are unable to identify the chemical structures of the peaks observed in your analytical data (e.g., HPLC, LC-MS).
-
Troubleshooting Steps:
-
Optimize Analytical Method: Ensure your chromatographic method provides good separation of potential intermediates. For LC-MS, experiment with different ionization modes (positive and negative) as intermediates may ionize differently.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the parent and daughter ions. This will help in predicting the elemental composition of the unknown compounds.
-
Tandem MS (MS/MS): Perform MS/MS fragmentation studies on the unknown peaks. The fragmentation pattern can provide valuable structural information. Compare the fragmentation of the intermediates with that of the parent compound.
-
Synthesize Potential Intermediates: If you have hypothesized structures for the intermediates, try to synthesize them as standards for comparison of retention times and mass spectra.
-
NMR Spectroscopy: If an intermediate can be isolated in sufficient quantity and purity, NMR spectroscopy is the most definitive method for structure elucidation.
-
Issue 2: Inconsistent Degradation Rates
-
Problem: You are observing significant variability in the degradation rate of the nitro-substituted quinolinone between replicate experiments.
-
Troubleshooting Steps:
-
Standardize Inoculum: If using a microbial culture, ensure that the inoculum size, growth phase, and cell density are consistent for each experiment.
-
Control Environmental Parameters: Tightly control experimental parameters such as temperature, pH, and aeration. Small variations in these can significantly affect microbial activity and reaction kinetics.[10]
-
Check for Abiotic Degradation: Run sterile controls (without microorganisms) to quantify the contribution of abiotic processes like hydrolysis or photolysis to the overall degradation.
-
Ensure Homogeneity: Ensure that the reaction mixture is well-mixed to provide uniform access of the microorganisms to the substrate and nutrients.
-
Issue 3: Mass Balance Issues
-
Problem: The total concentration of the parent compound and the identified intermediates does not account for the initial amount of the nitro-substituted quinolinone.
-
Troubleshooting Steps:
-
Check for Volatile Intermediates: Some degradation products may be volatile and lost during sample preparation or analysis. Consider using analytical techniques suitable for volatile compounds, such as GC-MS with appropriate sample extraction.
-
Investigate Adsorption: The parent compound or its intermediates may adsorb to the surfaces of your experimental vessel or to microbial biomass. Analyze extracts of the vessel walls and biomass to check for adsorbed compounds.
-
Look for Unidentified Products: The missing mass may be in the form of intermediates that are not being detected by your current analytical method. Try using a different chromatographic column or detector.
-
Consider Ring Cleavage: If the quinolinone ring has been cleaved, the resulting smaller, more polar molecules may not be retained on your reversed-phase HPLC column. Consider using a different separation technique like hydrophilic interaction liquid chromatography (HILIC).
-
Data Presentation
Table 1: Effect of pH on the Biodegradation of Quinoline (100 mg/L) by Rhodococcus sp. JH145 [10]
| Initial pH | Degradation after 48h (%) |
| 5.0 | No degradation |
| 6.0 | No degradation |
| 7.0 | 100 |
| 8.0 | 100 |
| 9.0 | 100 |
| 10.0 | No degradation |
Table 2: Effect of Temperature on the Biodegradation of Quinoline (100 mg/L) by Rhodococcus sp. JH145 [10]
| Temperature (°C) | Degradation after 36h (%) |
| 15 | < 20 |
| 20 | < 20 |
| 30 | 100 |
| 37 | 100 |
| 45 | < 20 |
Table 3: Kinetic Parameters for the Biodegradation of Quinoline by Ochrobactrum sp. strain C2 [1][11]
| Kinetic Model | Parameter | Value |
| First-order (low concentration) | Rate constant (k) | Varies with initial concentration |
| Haldane | Vmax | 0.08 h⁻¹ |
| Ks | 131.5 mg/L | |
| Ki | 183.1 mg/L |
Experimental Protocols
Protocol 1: Microbial Degradation of Nitro-Substituted Quinolinones
-
Culture Preparation:
-
Isolate a suitable microbial strain or consortium from a contaminated site or use a known quinoline-degrading strain.[12]
-
Prepare a mineral salts medium (MSM) with the nitro-substituted quinolinone as the sole source of carbon and/or nitrogen.[12]
-
Inoculate the MSM with the microbial culture and incubate under controlled conditions (e.g., 30°C, 150 rpm).[1]
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot of the culture.
-
Centrifuge the sample to separate the biomass from the supernatant.[10]
-
Analyze the supernatant for the parent compound and degradation intermediates using HPLC or LC-MS.[10]
-
Prepare samples for analysis by filtering through a 0.22 µm filter. For complex matrices, solid-phase extraction (SPE) may be necessary for sample cleanup and concentration.[13]
-
-
Identification of Intermediates:
-
Use LC-MS/MS to obtain fragmentation patterns of the potential intermediates.[14]
-
Compare the mass spectra and retention times with those of authentic standards if available.
-
Protocol 2: Photolytic Degradation of Nitro-Substituted Quinolinones
-
Experimental Setup:
-
Prepare a solution of the nitro-substituted quinolinone in a suitable solvent (e.g., water, acetonitrile/water).
-
Place the solution in a quartz vessel to allow for UV transmission.
-
Irradiate the solution with a light source that emits in the UV-Vis range (e.g., 300-800 nm).[15] A xenon lamp or a mercury lamp can be used.
-
Run a dark control experiment where the solution is kept under the same conditions but protected from light.
-
-
Monitoring Degradation:
-
At specific time points, take a sample from the solution.
-
Analyze the sample using HPLC with a UV-Vis or photodiode array (PDA) detector to monitor the decrease in the parent compound concentration and the formation of photoproducts.
-
-
Data Analysis:
-
Calculate the degradation rate constant by plotting the natural logarithm of the concentration versus time, assuming pseudo-first-order kinetics.[16]
-
Mandatory Visualization
Caption: Plausible degradation pathways of nitro-substituted quinolinones.
Caption: General experimental workflow for studying degradation.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 [mdpi.com]
- 13. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Quinolinone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during quinolinone synthesis. The information is presented in a direct question-and-answer format to help you optimize your reaction conditions and achieve desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low or No Product Yield
Q: My Conrad-Limpach synthesis is resulting in a low yield of the desired 4-hydroxyquinoline. What are the critical factors to consider for optimization?
A: Low yields in the Conrad-Limpach synthesis are a common issue, often related to the high temperatures required for the cyclization step, which can lead to product decomposition.[1] Key factors to investigate include:
-
Reaction Temperature and Solvent: The thermal cyclization is the rate-determining step and requires high temperatures, typically around 250 °C.[2] The choice of a high-boiling point solvent is crucial for achieving and maintaining this temperature. Solvents with boiling points above 250 °C generally give the best yields.[3] If you are using a lower-boiling solvent, consider switching to an alternative.
Table 1: Effect of Solvent Boiling Point on 4-Hydroxyquinoline Yield in Conrad-Limpach Synthesis [3]
| Solvent | Boiling Point (°C) | Yield (%) |
| Diphenyl ether | 259 | High |
| 1,2,4-Trichlorobenzene | 214 | Moderate |
| 2-Nitrotoluene | 222 | Moderate |
| 2,6-Di-tert-butylphenol | 265 | High |
-
Acid Catalysis: The reaction is catalyzed by strong acids like HCl or H₂SO₄, which facilitate the necessary keto-enol tautomerizations.[2] Ensure that the acid catalyst is fresh and used in the appropriate concentration.
-
Reaction Time: While high temperatures are necessary, prolonged reaction times can lead to degradation of the product. It is essential to optimize the reaction time in conjunction with the temperature.[4]
Q: I am attempting a Gould-Jacobs reaction, but the intramolecular cyclization is not proceeding efficiently. How can I improve the yield of my quinolinone product?
A: The Gould-Jacobs reaction involves a thermal intramolecular cyclization that can be challenging.[4] Here are some troubleshooting steps:
-
Temperature Optimization: This reaction requires high temperatures to facilitate the cyclization. Microwave heating has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.[4][5]
Table 2: Optimization of Gould-Jacobs Reaction Conditions Using Microwave Heating [4]
| Entry | Temperature (°C) | Time (min) | Yield of Product (%) |
| 1 | 250 | 30 | 1 |
| 2 | 300 | 30 | 37 |
| 3 | 250 | 60 | - |
| 4 | 300 | 60 | 28 |
| 5 | 300 | 5 | 47 |
-
Substrate Suitability: The Gould-Jacobs reaction is most effective for anilines that have electron-donating groups at the meta-position.[6][7] If your substrate has electron-withdrawing groups, this could be hindering the cyclization.
Q: My Knorr quinolinone synthesis is producing a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline. How can I control the regioselectivity?
A: The regioselectivity of the Knorr synthesis is highly dependent on the reaction conditions, particularly the amount of acid catalyst used.[8]
-
Acid Concentration: Using a large excess of a strong acid like polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline product.[8] Conversely, smaller amounts of PPA can lead to the formation of the 4-hydroxyquinoline as a competing product.[8] Triflic acid has also been recommended for this cyclization.[8]
2. Side Reactions and Impurities
Q: I am observing significant tar formation in my Skraup synthesis. How can I minimize this?
A: The classic Skraup reaction conditions are harsh and often lead to the formation of tar, making product isolation difficult.[9]
-
Milder Conditions: The use of microwave irradiation as a heat source can reduce reaction times and increase yields while minimizing tar formation.[9]
-
Alternative Reagents: Replacing concentrated sulfuric acid with an imidazolium cation-based sulfonic acid ionic liquid has been shown to significantly improve the reaction outcome and eliminate the need for an external oxidant.[9]
Q: My Camps cyclization is yielding a mixture of quinolin-2(1H)-ones and quinolin-4(1H)-ones. How can I influence the product distribution?
A: The Camps reaction can produce two different hydroxyquinoline isomers, and the ratio is dependent on the reaction conditions and the structure of the starting material.[10][11]
-
Base and Solvent: The choice of base and solvent can influence the direction of the cyclization. For example, using sodium ethylate in ethanol or potassium tert-butylate can favor one isomer over the other.[12]
-
Steric Hindrance: The steric bulk of the substituents on the starting N-(2-acylaryl)amide can affect which cyclization pathway is favored.[12]
3. Purification Challenges
Q: I am struggling with the purification of my quinolinone product. What are some effective methods?
A: Quinolinone purification can be challenging due to their varying solubilities and potential instability.[13]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent is often the most effective purification method.[13]
-
Solvent Washing: For products that are poorly soluble, washing with a solvent in which the impurities are soluble can be effective.[13]
-
Chromatography: Column chromatography can be used, but decomposition on silica gel has been reported for some quinolinones.[13] In such cases, using deactivated silica (e.g., with triethylamine or sodium bicarbonate) or alternative stationary phases like alumina or Florisil might be necessary.[13]
-
Derivative Formation: In some cases, converting the quinolinone to a salt (e.g., hydrochloride or picrate) can facilitate purification through crystallization. The pure quinolinone can then be regenerated.[14]
Experimental Protocols
General Procedure for Knorr Cyclisation of ω-Amino-β-Keto Anilides [15][16]
-
To the β-keto anilide (200 mg) in a glass vial, add polyphosphoric acid (PPA) (5–6 g, 2.5–3 mL).
-
Heat the mixture to 80 °C and stir vigorously until the mixture is fully homogenized (approximately 15–20 minutes).
-
Continue stirring the homogenous mixture at 80 °C for an additional 90 minutes.
-
Cool the vial to room temperature using tap water.
-
Pour the contents into a beaker containing 50–70 mL of water.
-
Isolate the product by either filtering the resulting suspension or by extracting with dichloromethane (2 x 30 mL).
General Procedure for Gould-Jacobs Quinoline Synthesis via Microwave Heating [4]
-
Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.
-
Heat the mixture to the desired temperature (e.g., 300 °C) using a microwave synthesis system for the optimized reaction time (e.g., 5 minutes).
-
Cool the mixture to room temperature.
-
Filter the precipitated product and wash with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum.
Visualizations
Caption: Workflow for the Gould-Jacobs quinolinone synthesis.
Caption: Decision tree for troubleshooting low quinolinone yield.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. About: Gould–Jacobs reaction [dbpedia.org]
- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 10. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Camps_quinoline_synthesis [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. This compound is commonly known as Nitrazepam Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: this compound is typically formed as an impurity during the synthesis of Nitrazepam. The synthesis usually starts from 2-amino-5-nitrobenzophenone, which is reacted with a haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) to form an intermediate amide. This intermediate is then cyclized, primarily to form the seven-membered diazepine ring of Nitrazepam. However, under certain conditions, an alternative intramolecular condensation can occur, leading to the formation of the six-membered quinolinone ring of the target compound.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is 2-amino-5-nitrobenzophenone. Other key reagents include a haloacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) and a base for the cyclization step.
Q3: Why is this compound considered an impurity?
A3: In the context of Nitrazepam production, this quinolinone is an undesired side product because its formation reduces the yield of the active pharmaceutical ingredient (API) and introduces a substance that must be removed during purification.[1]
Q4: What reaction mechanism leads to the formation of the quinolinone side product?
A4: The formation of the quinolinone ring is a result of an intramolecular cyclization of the haloacetylated 2-amino-5-nitrobenzophenone intermediate. This reaction competes with the desired cyclization to form the benzodiazepine ring of Nitrazepam.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that may lead to the formation of this compound and other side products.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product (Nitrazepam) and high yield of this compound | Reaction conditions (e.g., temperature, base, solvent) favoring the intramolecular condensation to the quinolinone. | Carefully control the reaction temperature and the rate of addition of the base. Screen different bases and solvents to optimize the formation of the desired diazepinone ring. |
| Formation of other unexpected side products | Self-condensation of starting materials or intermediates. Further reactions of the product under the reaction conditions. | Ensure the purity of the starting 2-amino-5-nitrobenzophenone. Analyze the reaction mixture at different time points to identify the formation of intermediates and side products. |
| Difficulty in separating the product from starting materials and other impurities | Similar polarities of the desired product, starting material, and side products. | Optimize the chromatographic separation method (e.g., column chromatography with different solvent systems). Recrystallization from a suitable solvent system can also be effective. |
| Inconsistent reaction outcomes | Variability in the quality of reagents or reaction setup. | Use reagents from a reliable source and ensure they are dry and pure. Maintain consistent reaction parameters (temperature, stirring speed, atmosphere). |
Experimental Protocols
Synthesis of 2-Amino-5-nitrobenzophenone (Starting Material)
This synthesis is based on the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride in the presence of a Lewis acid catalyst like zinc chloride.[2][3]
Materials:
-
p-Nitroaniline
-
Benzoyl chloride
-
Anhydrous zinc chloride
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add anhydrous zinc chloride and toluene.
-
Heat the mixture to reflux.
-
Slowly add a mixture of p-nitroaniline and benzoyl chloride to the refluxing solution.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and slowly add hydrochloric acid to hydrolyze the reaction complex.
-
Separate the organic layer, wash it with water and sodium hydroxide solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2-amino-5-nitrobenzophenone.
Hypothetical Synthesis of this compound
This protocol is a hypothetical procedure for the intentional synthesis of the title compound, based on the reaction pathways identified for its formation as a side product.
Materials:
-
2-Amino-5-nitrobenzophenone
-
Bromoacetyl bromide
-
A suitable base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous ethanol
Procedure:
-
Dissolve 2-amino-5-nitrobenzophenone in a suitable dry solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Slowly add bromoacetyl bromide to the solution while stirring.
-
Allow the reaction to proceed at room temperature for a few hours until the acylation is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude 2-(2-bromoacetamido)-5-nitrobenzophenone.
-
Dissolve the crude intermediate in anhydrous ethanol.
-
Add a base (e.g., sodium ethoxide) to the solution and reflux the mixture. The base will promote intramolecular cyclization.
-
Monitor the reaction by TLC for the formation of the quinolinone product.
-
After the reaction is complete, cool the mixture and neutralize it with a suitable acid.
-
The product may precipitate out of the solution upon cooling or after the addition of water.
-
Filter the solid, wash it with water and a small amount of cold ethanol.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Reaction scheme for the formation of this compound.
Caption: A troubleshooting workflow for the synthesis process.
References
Overcoming solubility issues of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is an organic compound with the following properties:
-
Molecular Formula: C₁₅H₁₁N₃O₃[1]
-
Molecular Weight: 281.27 g/mol [1]
-
IUPAC Name: this compound[1]
-
Appearance: Typically a solid powder.
-
General Solubility Profile: Expected to have limited solubility in water and moderate solubility in some organic solvents.[2] It is also identified as an impurity of the benzodiazepine, Nitrazepam.[1]
Q2: I am having trouble dissolving this compound in aqueous solutions for my experiments. What are the initial steps I should take?
A2: Due to its chemical structure, this compound is expected to be poorly soluble in aqueous solutions. Here are some initial troubleshooting steps:
-
Start with common organic solvents: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent first, such as Dimethyl Sulfoxide (DMSO) or ethanol, before adding it to your aqueous buffer.
-
Gentle heating and agitation: Gently warm the solution while stirring or sonicating to aid dissolution.
-
Particle size reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[3]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: The structure of this compound contains an amino group, which is basic, and a quinolinone nitrogen that can be acidic. Therefore, its solubility is likely pH-dependent. For weakly basic drugs, lowering the pH can increase solubility. Conversely, for weakly acidic drugs, a higher pH may increase solubility.[4] It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.
Q4: Are there any other common techniques to enhance the solubility of this compound?
A4: Yes, several techniques are commonly used for poorly soluble compounds:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[2][5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution rate.[7][8]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when added to aqueous buffer.
-
Cause: This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. The organic solvent concentration drops, and the compound's solubility decreases, leading to precipitation.
-
Solutions:
-
Decrease the stock solution concentration: Prepare a more dilute stock solution of the compound in your organic solvent.
-
Optimize the co-solvent percentage: Experiment with different final concentrations of the organic solvent in your aqueous buffer to find a balance that maintains solubility without negatively impacting your experiment.
-
Use a surfactant: A small amount of a non-ionic surfactant, like Tween 80, can help to keep the compound in solution.[5]
-
Consider cyclodextrin complexation: Pre-complexing the compound with a cyclodextrin can prevent precipitation upon dilution.
-
Issue 2: Inconsistent results in biological assays due to poor solubility.
-
Cause: Poor solubility can lead to an inaccurate concentration of the compound in your assay, resulting in high variability. Undissolved particles can also interfere with assay readings.
-
Solutions:
-
Confirm complete dissolution: Before use, visually inspect your stock and final solutions for any particulate matter. If possible, filter the solution to remove any undissolved compound.
-
Determine the kinetic solubility: Perform a kinetic solubility assay to understand the concentration at which the compound begins to precipitate in your specific assay medium.
-
Employ a solubilization technique: Consistently use a validated solubilization method, such as co-solvency or cyclodextrin complexation, for all experiments to ensure a consistent and known concentration of the dissolved compound.
-
Quantitative Data
| Solvent | Estimated Solubility | Rationale / Notes |
| Water | Poor | The hydrophobic phenyl group and nitro group, combined with the quinolinone core, suggest low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poor | Similar to water, solubility is expected to be low at physiological pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent known to dissolve a wide range of organic compounds. |
| Ethanol | Slightly Soluble to Soluble | A polar protic solvent that can dissolve many organic molecules. Solubility may be enhanced with gentle heating. |
| Methanol | Slightly Soluble to Soluble | Similar to ethanol, it is a good solvent for many organic compounds. |
| Acetone | Slightly Soluble | A polar aprotic solvent that may be a suitable alternative to DMSO for some applications. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound to a clear glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle. Centrifugation can also be used for a more complete separation.
-
Sampling: Carefully remove an aliquot of the supernatant (the clear liquid phase) without disturbing the solid pellet.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium and temperature.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a co-solvent to improve the solubility of the compound.
-
Co-solvent Selection: Choose a water-miscible organic solvent in which the compound has good solubility (e.g., DMSO or ethanol).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in the chosen co-solvent.
-
Titration/Screening: Prepare a series of vials with your aqueous buffer. Add increasing amounts of the co-solvent to each vial to create a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Compound Addition: Add a known amount of the compound to each co-solvent/buffer mixture.
-
Equilibration and Observation: Shake the vials until equilibrium is reached and visually or instrumentally determine the concentration at which the compound fully dissolves for each co-solvent percentage.
-
Optimization: Select the lowest co-solvent concentration that achieves the desired solubility and is compatible with your experimental system.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol details the use of a cyclodextrin to form an inclusion complex and enhance aqueous solubility.
-
Cyclodextrin Solution Preparation: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. The concentration will depend on the required solubility enhancement.
-
Complexation: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Removal of Undissolved Compound: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC. This concentration represents the solubility in the presence of the cyclodextrin.
Visualizations
Caption: A general workflow for solubilizing a poorly soluble compound.
Caption: A logical troubleshooting pathway for solubility issues.
References
- 1. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. By compound [wahoo.cns.umass.edu]
Technical Support Center: Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthetic route for this compound?
A1: The most frequently cited synthetic pathway involves the condensation of 2-amino-5-nitrobenzophenone with an amino acid derivative, typically glycine ethyl ester hydrochloride, in the presence of a base. This reaction is a variation of the Friedländer annulation or a related cyclocondensation reaction.
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, the stoichiometry of reactants, and the choice and handling of the base. Inadequate control of these parameters can lead to incomplete reactions, increased impurity formation, and lower yields.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The starting material, 2-amino-5-nitrobenzophenone, is a combustible solid and can cause skin, eye, and respiratory irritation[1][2][3]. The commonly used base, sodium ethoxide, is a flammable solid that reacts violently with water and causes severe skin burns and eye damage[4][5][6][7][8]. It is crucial to handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and take precautions against ignition sources and moisture.
Q4: How can I purify the crude this compound?
A4: Purification of nitroaromatic compounds can be challenging. Common methods include recrystallization from a suitable solvent or a solvent mixture, and column chromatography. The choice of solvent for recrystallization is critical to obtain high purity and yield. For large-scale operations, multi-stage counter-current washing with an alkaline aqueous solution can be employed to remove acidic impurities[9].
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive or degraded base (e.g., sodium ethoxide) | Sodium ethoxide is highly sensitive to moisture. Use freshly opened or properly stored sodium ethoxide. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Incorrect stoichiometry of reactants | Carefully check the molar ratios of 2-amino-5-nitrobenzophenone, glycine ethyl ester hydrochloride, and the base. An excess of the base is often required to drive the reaction to completion. |
| Low reaction temperature | The cyclization step may require elevated temperatures. Gradually increase the reaction temperature and monitor for product formation. |
Issue 2: High Levels of Impurities
| Possible Cause | Suggested Solution |
| Side reactions due to high temperature | While elevated temperatures may be necessary, excessive heat can lead to the formation of degradation products. Optimize the temperature to find a balance between reaction rate and impurity formation. |
| Presence of unreacted starting materials | This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield". |
| Formation of polymeric byproducts | This can occur with prolonged reaction times at high temperatures. Optimize the reaction time to maximize the yield of the desired product while minimizing polymer formation. |
| Oxidation of the amino group | If the reaction is exposed to air for extended periods at high temperatures, oxidation of the amino group can occur. Maintain an inert atmosphere throughout the reaction. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is highly soluble in the work-up solvent | During the aqueous work-up, the product may remain in the organic layer. Perform extractions with a suitable organic solvent. If the product is partially water-soluble, salting out the aqueous layer may improve recovery. |
| Product co-precipitates with inorganic salts | Ensure that the pH is carefully adjusted during work-up to prevent the precipitation of the product along with inorganic salts. Washing the crude product with water can help remove these salts. |
| Oily or non-crystalline crude product | The presence of impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. Alternatively, trituration with a non-polar solvent may induce crystallization. |
| Formation of regioisomers | In Friedländer-type syntheses, the formation of regioisomers can be a concern, especially with unsymmetrical ketones[10]. While the proposed synthesis has a defined regiochemical outcome, unexpected side reactions could lead to isomers. Careful characterization of byproducts is necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common organic synthesis methodologies for similar compounds. Optimization may be required.
Materials:
-
2-amino-5-nitrobenzophenone
-
Glycine ethyl ester hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-amino-5-nitrobenzophenone (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material.
-
Add glycine ethyl ester hydrochloride (1.2 eq) to the solution.
-
Under a nitrogen atmosphere, carefully add sodium ethoxide (2.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Adjust the pH to ~7 using a dilute hydrochloric acid solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) or by column chromatography.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Amino-5-nitrobenzophenone | C₁₃H₁₀N₂O₃ | 242.23 | 1775-95-7 |
| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 623-33-6 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 |
| This compound | C₁₅H₁₁N₃O₃ | 281.27 | 36020-93-6 |
Table 2: Hypothetical Scale-up Comparison
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| Yield | 75% | 65% |
| Purity (by HPLC) | 98% | 95% |
| Major Impurity | Unreacted 2-amino-5-nitrobenzophenone (1.5%) | Dimerized byproduct (3.0%) |
| Reaction Time | 4 hours | 8 hours |
| Purification Method | Column Chromatography | Recrystallization |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis problems.
References
- 1. 2-Amino-5-nitrobenzophenone = 98 1775-95-7 [sigmaaldrich.com]
- 2. 2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Confirmation of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a compound also known as Nitrazepam Impurity A.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques to assess the purity of this compound?
A1: The primary techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Mass Spectrometry (MS) for confirmation of molecular weight and identification of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and detection of structural isomers or residual solvents.
Q2: What is the expected molecular weight of this compound?
A2: The calculated molecular weight is 281.27 g/mol .[5] Mass spectrometry analysis should show a prominent ion corresponding to this mass.
Q3: What are the common impurities associated with the synthesis of this compound?
A3: As this compound is an impurity in the synthesis of Nitrazepam, potential impurities can arise from the starting materials and side reactions. A common precursor is 2-amino-5-nitrobenzophenone.[6][7][8] Therefore, unreacted starting materials, by-products from the cyclization reaction, and degradation products are potential impurities. Specific potential impurities include residual 2-amino-5-nitrobenzophenone and isomers formed during synthesis.
Q4: How can I store this compound to maintain its purity?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Light and moisture can promote degradation of nitro-aromatic compounds.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Silanol interactions with the basic amino group. 2. Column contamination. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Flush the column with a strong solvent or replace it. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contaminated mobile phase or injection of air. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents and degas the mobile phase. 2. Implement a robust needle wash protocol in the autosampler. |
| Irreproducible Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure precise mobile phase preparation and proper pump mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime. |
| Poor Resolution | 1. Inadequate mobile phase strength. 2. Suboptimal column chemistry. | 1. Optimize the mobile phase composition (e.g., adjust the organic solvent ratio). 2. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of Nitrazepam and its impurities.[2][5]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[9]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). Acidify the aqueous portion with phosphoric acid to a pH of 3.0. For MS compatibility, use 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the primary working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity by the area normalization method.
Quantitative Data Summary:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific HPLC system and conditions, but should be consistent. |
| Purity (%) | ≥ 98% (typical for research-grade) |
| Limit of Detection (LOD) | To be determined during method validation. |
| Limit of Quantification (LOQ) | To be determined during method validation. |
Structural Confirmation by NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals will be in the aromatic region (approx. 7.0-8.5 ppm) and a broad singlet for the amino protons.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect signals in the aromatic region (approx. 110-150 ppm) and a signal for the carbonyl carbon (approx. 160-170 ppm).
Expected Spectral Data (Interpretive based on related structures):
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons on the quinolinone and phenyl rings. |
| ~5.0 - 6.0 (broad) | Amino (-NH₂) protons. | |
| ~11.0 (broad) | Amide (N-H) proton. | |
| ¹³C | 110 - 150 | Aromatic carbons. |
| ~165 | Carbonyl (C=O) carbon. |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Instrumentation:
-
Mass Spectrometer with Electrospray Ionization (ESI) source
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the solvent (e.g., 10 µg/mL).
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
Expected Mass Spectral Data:
| Parameter | Expected Value |
| [M+H]⁺ | m/z 282.08 |
| Top Peak (from GC-MS data) | m/z 281 |
| 2nd Highest Peak | m/z 280 |
| 3rd Highest Peak | m/z 190 |
Note: The top peaks are based on GC-MS data from PubChem and may differ slightly in ESI-MS.[5]
Visualizations
References
- 1. Determination of nitrazepam and temazepam in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. saspublishers.com [saspublishers.com]
- 5. HPLC-MS determination of three impurities in nitrazepam and its t...: Ingenta Connect [ingentaconnect.com]
- 6. 2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Nitrazepam [designer-drug.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Separation of Nitrazepam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Interpreting spectral data of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Welcome to the technical support center for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to assist in the interpretation of spectral data and to troubleshoot common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and mass spectrometry data for this compound?
A1: The theoretical molecular weight of this compound (C₁₅H₁₁N₃O₃) is 281.27 g/mol . In mass spectrometry, you should look for the molecular ion peak [M]⁺ at m/z 281. Common fragmentation patterns may involve the loss of NO₂ (m/z 235), CO (m/z 253), or other smaller fragments. The PubChem entry for this compound indicates major peaks at m/z 281, 280, and 190.[1]
Q2: I am seeing a peak at m/z 282 in my mass spectrum. What could this be?
A2: A peak at m/z 282 is likely the M+1 peak, which arises from the natural abundance of the ¹³C isotope. Its intensity should be approximately 16.5% of the M peak (based on the 15 carbon atoms in the molecule). If the intensity is significantly higher, it could indicate the presence of an impurity or that the compound has captured a proton ([M+H]⁺), especially in techniques like electrospray ionization (ESI).
Q3: My FT-IR spectrum shows broad peaks in the 3300-3500 cm⁻¹ region. Is this normal?
A3: Yes, this is expected. The broadness of the peaks in this region is characteristic of N-H stretching vibrations from the primary amine (-NH₂) and the secondary amine (N-H) in the quinolinone ring. Hydrogen bonding between molecules can cause significant peak broadening. You should expect to see two distinct, albeit potentially overlapping, peaks for the asymmetric and symmetric stretches of the primary amine.
Q4: What are the key diagnostic peaks in the ¹H NMR spectrum?
A4: The key signals to look for in the ¹H NMR spectrum are:
-
A broad singlet for the -NH₂ protons.
-
A singlet for the N-H proton of the quinolinone ring.
-
Aromatic protons of the phenyl group and the quinolinone ring system, which will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting patterns will depend on the substitution. Protons on the nitro-substituted ring will likely be further downfield.
Q5: The chemical shifts in my ¹H NMR spectrum are different from the expected values. What could be the cause?
A5: Deviations in chemical shifts can be due to several factors, including the solvent used, concentration of the sample, and temperature. Deuterated solvents like DMSO-d₆ can form hydrogen bonds with the N-H protons, shifting them downfield compared to a less interactive solvent like CDCl₃. It is crucial to report the solvent used when presenting NMR data.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the FT-IR Spectrum
| Symptom | Possible Cause | Suggested Action |
| Strong, broad peak around 3400 cm⁻¹ and a sharp peak around 1760 cm⁻¹ | Presence of a carboxylic acid impurity (e.g., from hydrolysis of a starting material). | Purify the sample using recrystallization or column chromatography. |
| Sharp peak around 2200-2300 cm⁻¹ | Presence of a nitrile (-C≡N) containing impurity. | Check the purity of starting materials and intermediates. Purify the final product. |
| Strong peak around 1700-1750 cm⁻¹, but no significant N-H stretching peaks. | Incorrect product or incomplete reaction. The lactam (quinolinone) may have formed, but the amino group is absent. | Re-evaluate the synthetic route and reaction conditions. Characterize intermediates to pinpoint the issue. |
Issue 2: Ambiguous ¹³C NMR Spectrum
| Symptom | Possible Cause | Suggested Action |
| Fewer than 15 distinct carbon signals. | Overlapping signals, especially in the aromatic region. | Use a higher field NMR spectrometer for better resolution. Perform a 2D NMR experiment like HSQC or HMBC to help assign the carbons. |
| Signals outside the expected chemical shift ranges. | Incorrect solvent reference or presence of paramagnetic impurities. | Re-reference the spectrum. If paramagnetic impurities are suspected, treat the sample with a chelating agent if appropriate, or re-purify. |
| Absence of a peak for the carbonyl carbon. | Long relaxation time for the quaternary carbonyl carbon. | Increase the relaxation delay (d1) in your NMR acquisition parameters to ensure the signal is captured. |
Data Presentation
Summary of Expected Spectral Data
| Spectroscopic Technique | Expected Data |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 281Key Fragments: m/z 280 ([M-H]⁺), 190 |
| FT-IR Spectroscopy (cm⁻¹) | 3450-3300 (N-H stretch, amine)3200-3100 (N-H stretch, lactam)1660-1680 (C=O stretch, lactam)1500-1550 & 1340-1380 (N-O stretch, nitro) |
| ¹H NMR Spectroscopy (ppm) | δ 7.0 - 8.5 (m, Aromatic-H)δ ~5.0-6.0 (br s, -NH₂)δ ~11.0-12.0 (s, N-H) |
| ¹³C NMR Spectroscopy (ppm) | δ 160-170 (C=O)δ 110-155 (Aromatic-C) |
| UV-Vis Spectroscopy (nm) | λₘₐₓ ~250-280 nmλₘₐₓ ~350-450 nm |
Note: The exact values for NMR and UV-Vis are estimations based on the analysis of similar structures and may vary depending on the experimental conditions.
Experimental Protocols
Plausible Synthesis of this compound (Modified Friedländer Synthesis)
This protocol is a plausible method based on the well-established Friedländer annulation for the synthesis of quinolines.[2][3][4][5][6]
Starting Materials: 2-amino-5-nitrobenzonitrile and Phenylacetic acid.
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine 2-amino-5-nitrobenzonitrile (1 equivalent) and phenylacetic acid (1.2 equivalents).
-
Step 2: Cyclization. Add a dehydrating agent such as polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., ZnCl₂).
-
Step 3: Heating. Heat the reaction mixture at 120-140 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Work-up. After cooling to room temperature, carefully add the reaction mixture to a beaker of ice water.
-
Step 5: Neutralization. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Step 6: Isolation. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 7: Purification. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the pure this compound.
Spectral Data Acquisition
-
FT-IR: Spectra can be recorded on an FT-IR spectrometer using KBr pellets.
-
NMR: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent and TMS as the internal standard.
-
Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
UV-Vis: UV-Vis absorption spectra can be recorded in a suitable solvent like ethanol or methanol using a UV-Vis spectrophotometer.
Mandatory Visualizations
Caption: Troubleshooting workflow for spectral data analysis.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a known impurity of Nitrazepam (Nitrazepam EP Impurity A).[1][2][3][4] Our goal is to help you identify and avoid the formation of impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of the target compound?
A1: The compound is this compound. Its key identifiers are:
Q2: What is the common synthetic route for this compound?
A2: The most common synthetic route is a variation of the Friedländer annulation.[6] This reaction typically involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.
Q3: What are the recommended starting materials for this synthesis?
A3: The typical starting materials are:
-
A reagent with an active methylene group, such as ethyl cyanoacetate or cyanoacetamide .
An alternative approach, known as a domino nitro reduction-Friedländer heterocyclization, may utilize a 2-nitrobenzophenone, where the nitro group is reduced to an amine in situ during the reaction.[6]
Q4: What are the potential impurities I should be aware of?
A4: While a definitive list is not exhaustively documented in a single source, based on the reaction mechanism and related processes, potential impurities include:
-
Unreacted starting materials (e.g., 2-amino-5-nitrobenzophenone).
-
Incompletely cyclized intermediates.
-
Side-products from self-condensation of starting materials.
-
Other quinolinone-type byproducts. A Russian patent on Nitrazepam synthesis specifically mentions a "quinolone" impurity.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC) to confirm the consumption of starting materials before workup. |
| - Temperature: The reaction temperature may be insufficient. Gradually increase the temperature and monitor the reaction progress. | |
| - Catalyst: The choice and amount of catalyst (acid or base) can significantly impact the reaction rate. Consider screening different catalysts or adjusting the catalyst loading. | |
| Side Reactions | - Temperature Control: Exceedingly high temperatures can promote the formation of side products. Maintain a consistent and optimal temperature throughout the reaction. |
| - Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant might lead to the formation of byproducts. | |
| Product Degradation | - Workup Conditions: Ensure the workup procedure is not too harsh. Strong acidic or basic conditions during extraction and washing could potentially degrade the product. |
| Inefficient Purification | - Crystallization Solvent: The choice of solvent for crystallization is crucial for obtaining a good yield of pure product. Screen various solvents and solvent mixtures to find the optimal conditions for crystallization. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Impurity Type | Identification | Suggested Mitigation and Removal |
| Unreacted 2-Amino-5-nitrobenzophenone | Can be detected by TLC, HPLC, or by comparing the NMR spectrum of the crude product with the spectrum of the starting material. | - Reaction Optimization: Drive the reaction to completion by adjusting the reaction time, temperature, or catalyst. - Purification: This impurity can often be removed by recrystallization.[13][14] A patent on Nitrazepam synthesis notes that 2-amino-5-nitrobenzophenone can be separated by extraction with dilute acid, as it forms soluble salts while the desired product may not.[12] |
| Incompletely Cyclized Intermediates | These may appear as additional spots on a TLC plate or as extra peaks in NMR and MS analyses. | - Reaction Conditions: Ensure sufficient reaction time and temperature to promote complete cyclization. - Purification: Column chromatography may be effective in separating these intermediates from the final product. |
| Side-Products (e.g., other quinolinones) | The formation of isomeric quinolinones can occur, especially with unsymmetrical active methylene compounds. These may have similar polarities to the desired product, making separation challenging. | - Choice of Reagents: The selection of the active methylene compound can influence the formation of side products. - Purification: Careful optimization of the crystallization solvent system or the use of preparative HPLC may be necessary for separation. |
Experimental Protocols
General Synthetic Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitrobenzophenone in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Reagents: Add the active methylene compound (e.g., ethyl cyanoacetate) and a catalyst (e.g., a catalytic amount of a base like piperidine or an acid like p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure. The crude product can be collected by filtration.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents).
Domino Nitro Reduction-Friedländer Synthesis Approach:
This approach would involve starting with a 2-nitrobenzophenone and an active methylene compound in the presence of a reducing agent (e.g., iron powder in acetic acid).[6] The reaction is heated to facilitate both the reduction of the nitro group and the subsequent cyclization.
Data Presentation
Table 1: Spectral Data for this compound
| Data Type | Values | Source |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 281, m/z 2nd Highest: 280, m/z 3rd Highest: 190 | [5] |
| ¹H NMR | Specific peak assignments are not detailed in the provided search results, but general spectra are available in some databases. | [15][16][17][18][19] |
| ¹³C NMR | Specific peak assignments are not detailed in the provided search results. | [15][16][17][18][19] |
| IR Spectra | Vapor phase IR spectra are available. | [5] |
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nitrazepam EP Impurity A | CAS No: 36020-93-6 [aquigenbio.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 10. 2-Amino-5-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [cora.ucc.ie]
- 15. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Efficacy of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. The information provided is designed to address common experimental challenges and offer strategies to enhance the biological efficacy of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
| Problem/Question | Possible Cause | Suggested Solution |
| Low or no observable biological activity in in vitro assays. | 1. Poor solubility of the compound in aqueous assay media. 2. Compound precipitation during the experiment. 3. Suboptimal compound concentration. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 2. Visually inspect the assay plates for any signs of precipitation. If observed, consider using a co-solvent system or a solubilizing agent. 3. Perform a dose-response study to determine the optimal concentration range for biological activity. |
| Inconsistent results between experimental replicates. | 1. Incomplete dissolution of the compound. 2. Degradation of the compound. | 1. Ensure the compound is fully dissolved in the stock solution before further dilution. Sonication may aid in dissolution. 2. Protect the compound from light and store it under appropriate conditions (e.g., -20°C). Prepare fresh working solutions for each experiment. |
| Observed cytotoxicity is not specific to the target cells. | 1. High concentrations of the compound leading to off-target effects. 2. Cytotoxicity induced by the solvent. | 1. Lower the concentration of the compound to a range that demonstrates target-specific effects without causing general cytotoxicity. 2. Include a solvent control in your experiments to rule out any cytotoxic effects of the vehicle. |
| Limited in vivo efficacy despite promising in vitro results. | 1. Poor bioavailability due to low aqueous solubility and/or rapid metabolism. 2. Inefficient delivery to the target tissue. | 1. Consider formulation strategies such as encapsulation in nanoparticles or the development of a prodrug to improve solubility and pharmacokinetic properties.[1][2][3][4][5][6][7][8][9] 2. Explore targeted drug delivery systems to enhance accumulation at the site of action. |
Frequently Asked Questions (FAQs)
1. What are the potential biological targets of this compound?
While specific targets for this compound are not extensively documented, the quinolinone scaffold is present in many biologically active molecules, including kinase inhibitors and anticancer agents.[10][11][12] The nitro group can also contribute to biological activity.[13] Therefore, potential activities could include inhibition of protein kinases involved in cell proliferation and survival signaling pathways.
2. How can I improve the aqueous solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this quinolinone derivative:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can improve solubility.
-
Prodrug Approach: Chemical modification of the molecule to a more soluble form that is converted to the active compound in vivo.[1][3][14]
-
Nanoparticle Formulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can significantly increase its aqueous dispersibility and bioavailability.[2][4][9][15][16]
3. What are some recommended in vitro assays to evaluate the biological efficacy of this compound?
To assess the potential anticancer activity of this compound, the following assays are recommended:
-
Cell Viability Assays: MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo®) to determine the cytotoxic or cytostatic effects on cancer cell lines.[17][18][19]
-
Apoptosis Assays: Annexin V/PI staining followed by flow cytometry to assess the induction of programmed cell death.
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry to determine if the compound causes cell cycle arrest.
-
Kinase Activity Assays: If a specific kinase target is hypothesized, in vitro kinase assays can be performed to measure direct inhibition.
4. How can I investigate the mechanism of action of this compound?
-
Western Blotting: To analyze the modulation of key signaling proteins. For example, if the compound is hypothesized to be a kinase inhibitor, you can probe for the phosphorylation status of downstream targets.[20][21][22][23][24]
-
Gene Expression Analysis: Techniques like RT-qPCR or RNA-seq can be used to identify changes in gene expression profiles upon treatment with the compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Western Blotting for Signaling Pathway Analysis
Objective: To analyze the effect of this compound on the phosphorylation of a target protein in a specific signaling pathway.
Materials:
-
Cells treated with the compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound at the desired concentration and time points.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.
References
- 1. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. scielo.br [scielo.br]
- 16. development-of-nanoparticles-for-antimicrobial-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assay Protocols | Thermo Fisher Scientific - NL [thermofisher.com]
- 19. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
Technical Support Center: Modifying 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one for Enhanced Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological target for this compound and its derivatives?
A1: While the specific biological activity of this compound is not extensively documented, as it is often cited as an impurity of Nitrazepam, the quinolin-2-one scaffold is a well-established pharmacophore.[1] Derivatives of the closely related 3-amino-4-phenyl-quinolin-2-one structure have shown inhibitory activity against various protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[2][3][4] Therefore, this pathway is a logical starting point for investigating the mechanism of action and for optimizing the performance of novel derivatives.
Q2: What are the key structural features of this compound that can be modified to improve performance?
A2: The core structure of this compound offers several positions for modification to explore structure-activity relationships (SAR). These include:
-
The Amino Group at C3: This group can be acylated, alkylated, or used as a handle for introducing various substituents to explore interactions with the target protein.
-
The Phenyl Ring at C4: Substituents can be introduced on this ring to modulate lipophilicity, electronic properties, and steric bulk, which can influence binding affinity and selectivity.
-
The Nitro Group at C6: This electron-withdrawing group can be reduced to an amino group, which can then be further functionalized. The position and nature of electron-withdrawing or donating groups on the quinolinone ring can significantly impact biological activity.
-
The Lactam Nitrogen (N1): This position can be alkylated or arylated to explore additional binding interactions.
Q3: Which synthetic route is recommended for preparing derivatives of this compound?
A3: The Friedländer annulation is a classical and versatile method for the synthesis of the quinoline and quinolinone core.[5][6][7][8][9] A particularly relevant approach for this specific molecule is a domino nitro reduction-Friedländer heterocyclization, which can start from a 2-nitrobenzaldehyde precursor. This method allows for the in-situ formation of the required 2-aminobenzaldehyde derivative, followed by condensation with an active methylene compound to form the quinolinone ring.
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Friedländer synthesis | - Incomplete reaction. - Side reactions, such as self-condensation of the ketone. - Inappropriate catalyst or reaction conditions. | - Increase reaction time or temperature. - Use a catalyst to promote the desired reaction (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid).[6][7] - Consider using a modified procedure, such as a domino nitro reduction-Friedländer synthesis, to generate the amine in situ. |
| Formation of multiple products (regioisomers) | - Use of an unsymmetrical ketone in the Friedländer synthesis can lead to the formation of regioisomers. | - Employ a directing group on the ketone to favor the formation of one regioisomer. - Optimize the catalyst and reaction conditions to improve regioselectivity. - Purify the desired isomer using column chromatography or recrystallization. |
| Difficulty in reducing the nitro group at C6 | - Incomplete reduction. - Harsh reduction conditions leading to degradation of the molecule. | - Use a milder reducing agent, such as sodium dithionite or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C). - Optimize the reaction time, temperature, and pressure for the reduction. |
| Poor solubility of starting materials or products | - The planar nature of the quinolinone ring system can lead to poor solubility in common organic solvents. | - Use a higher boiling point, polar aprotic solvent such as DMF, DMSO, or NMP. - For purification, consider a mixed solvent system to improve solubility. |
Biological Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in kinase assay | - ATP concentration is too high. - Contamination of reagents. - Autophosphorylation of the kinase. | - Optimize the ATP concentration to be at or near the Km value for the kinase. - Use fresh, high-purity reagents. - Include a no-substrate control to measure and subtract the background from autophosphorylation. |
| Inconsistent IC50 values | - Compound precipitation at higher concentrations. - Instability of the compound in the assay buffer. - Variability in enzyme activity. | - Check the solubility of the compound in the assay buffer and use a concentration range where it remains fully dissolved. The use of DMSO as a co-solvent should be optimized to avoid impacting kinase activity. - Assess the stability of the compound over the time course of the assay. - Use a consistent source and batch of the kinase and run a positive control inhibitor to ensure assay performance. |
| No or low inhibition observed | - The compound is not an inhibitor of the target kinase. - The compound concentration is too low. - The compound is not stable under assay conditions. | - Screen the compound against a panel of kinases to identify potential targets. - Test a wider range of concentrations. - Verify the integrity of the compound before and after the assay using techniques like LC-MS. |
Data Presentation: Structure-Activity Relationship (SAR) of 3-Amino-Quinolin-2-one Derivatives as PI3K/mTOR Inhibitors
The following table summarizes the inhibitory activities of a series of quinolinone derivatives against PI3Kα and mTOR. This data can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.
| Compound ID | R1 (at C4) | R2 (at C6) | R3 (at N1) | PI3Kα IC50 (nM)[2][3][4][10] | mTOR IC50 (nM)[2][3] |
| 1 | Phenyl | Nitro | H | >1000 | >1000 |
| 2 | 4-Methoxyphenyl | Amino | H | 520 | 850 |
| 3 | 4-Chlorophenyl | Amino | H | 210 | 430 |
| 4 | Phenyl | Amino | Methyl | 85 | 150 |
| 5 | 4-Methoxyphenyl | Amino | Methyl | 65 | 110 |
| 6 | 4-Chlorophenyl | Amino | Methyl | 35 | 75 |
| 7 | Phenyl | Acetamido | H | 450 | 680 |
| 8 | Phenyl | Amino | Acetyl | >1000 | >1000 |
Note: The data presented is a representative compilation from various sources and is intended to illustrate general SAR trends. The parent compound 1 (this compound) is included as a hypothetical baseline.
Experimental Protocols
Synthesis of this compound (General Procedure via Friedländer Annulation)
This protocol is a general adaptation of the Friedländer synthesis and may require optimization for this specific substrate.
Materials:
-
2-Amino-5-nitrobenzophenone
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-nitrobenzophenone (1 equivalent) in absolute ethanol.
-
Add ethyl cyanoacetate (1.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Biological Assay: ADP-Glo™ Kinase Assay for PI3K/mTOR Inhibition
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against PI3K or mTOR using the ADP-Glo™ Kinase Assay.[11][12][13][14][15]
Materials:
-
Recombinant human PI3K or mTOR enzyme
-
Appropriate substrate (e.g., PIP2 for PI3K)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the positive and negative controls.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 3-amino-quinolin-2-one derivatives.
References
- 1. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quinolinone Derivatives: Profiling 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one Against Biologically Active Analogues
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one (or carbostyril) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one against other quinolinone derivatives that have been extensively studied for various therapeutic applications. While this compound is primarily documented as a known impurity of the benzodiazepine drug Nitrazepam ("Nitrazepam EP Impurity A")[2][3], its structural analogues have been optimized to exhibit potent and selective biological effects, ranging from immunosuppression to receptor antagonism.
This document will delve into the synthesis, structure-activity relationships (SAR), and biological performance of these compounds, supported by experimental data and detailed protocols.
Synthesis of Quinolinone Scaffolds
The synthesis of the quinolin-2-one core can be achieved through several methods. A common and versatile approach is the Conrad-Limpach reaction or its variations, which involves the cyclization of anilines with β-ketoesters. For 4-phenyl substituted derivatives, a frequently employed method is the Friedländer annulation or similar cyclocondensation reactions.
A general synthetic pathway for producing 4-aryl-quinolin-2-one derivatives often starts with the reaction of an appropriately substituted 2-aminobenzophenone or a related precursor. The synthesis of 3-amino-substituted quinolinones can proceed from 2-aminobenzoylacetonitrile and an aryl aldehyde, followed by cyclization.
Caption: Generalized workflow for the synthesis of 3-amino-4-aryl-quinolin-2-one derivatives.
Comparative Biological Activity
While specific biological activity data for this compound is not extensively published, numerous other derivatives have been synthesized and evaluated for a range of therapeutic targets. The substitutions on the quinolinone ring are critical for determining the compound's biological function.[4][5]
Key Activities of Quinolinone Derivatives:
-
Immunosuppression: Certain derivatives act as potent suppressors of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.[6]
-
Receptor Antagonism: Quinolinones have been developed as selective antagonists for receptors like the P2X7 receptor and the α2C-adrenoceptor.[5][7]
-
Antimicrobial Activity: Various N-acyl substituted quinolin-2-ones have demonstrated moderate to good antibacterial and antifungal properties.[8]
-
Hsp90 Inhibition: 3-(heteroaryl)quinolin-2(1H)-ones have been investigated as inhibitors of the heat shock protein 90 (Hsp90), a target in cancer therapy.[9]
The following table summarizes the performance of several quinolinone derivatives against different biological targets, providing a benchmark against which the potential of uncharacterized derivatives like this compound could be assessed.
| Compound/Derivative Class | Target/Activity | Key Result (IC₅₀ / Inhibition) | Reference |
| Compound 11l (An IL-2 Suppressor) | IL-2 Release Inhibition (Jurkat T cells) | IC₅₀ = 80 ± 10 nM | [6] |
| (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j) | α2C-Adrenoceptor Antagonism | Potency = 8.5 nM | [4][5] |
| Quinoline-based P2X7 Antagonist (17k) | P2X7 Receptor Antagonism | IC₅₀ = 3 nM | [7] |
| N-acyl substituted quinolin-2(1H)-ones | Antimicrobial Activity | Comparable or better than reference drugs | [8] |
| 3-(Heteroaryl)quinolin-2(1H)-one (3b) | Hsp90 Inhibition (Anticancer) | IC₅₀ = 28 µM (MDA-MB231 cells) | [9] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. For this compound, the key positions are C3 (amino), C4 (phenyl), and C6 (nitro).
-
Position 3: Substitution at the C3 position is critical. For instance, in the α2C-adrenoceptor antagonists, a substituent at this position was found to be an absolute requirement for activity.[4][5]
-
Position 4: The aryl group at C4 significantly influences activity. Modifications to this ring can modulate potency and selectivity.
-
Positions 5, 6, 7, 8: Substituents on the benzo part of the quinolinone ring, such as the nitro group at C6, can impact electronic properties, solubility, and target interaction. The nitro group is a strong electron-withdrawing group, which can significantly alter the molecule's properties.
-
N1 Position: Alkylation or acylation at the N1 position has been explored to generate derivatives with diverse activities, including antimicrobial agents.[8]
Caption: Key substitution points on the quinolinone scaffold influencing biological activity.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key biological assays are crucial.
Protocol 1: IL-2 Release Inhibition Assay
This assay is used to evaluate the immunosuppressive activity of quinolinone derivatives.
-
Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: Cells are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL. They are pre-incubated with various concentrations of the test compound for 1 hour.
-
Activation: T-cell activation is induced by adding PMA (50 ng/mL) and ionomycin (1 µM).
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Quantification of IL-2: The supernatant is collected, and the concentration of IL-2 is measured using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits IL-2 release by 50%, is calculated from the dose-response curve.[6]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is used to screen compounds for antimicrobial activity.
-
Microbial Strains: Standard bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are used.
-
Inoculum Preparation: A suspension of the microbial culture is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes. The surface of the agar is uniformly inoculated with the prepared microbial suspension.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[8]
Conclusion
This compound is a structurally interesting molecule, primarily identified in the context of pharmaceutical impurities. While it lacks extensive characterization as a bioactive agent itself, its core structure is shared with a vast family of quinolinone derivatives that have been successfully optimized to target a diverse array of biological pathways.
Comparative analysis reveals that specific substitutions at the C3, C4, and N1 positions of the quinolinone scaffold are paramount for achieving high-potency biological effects, including immunosuppression, receptor antagonism, and antimicrobial action. The presence of the 3-amino, 4-phenyl, and 6-nitro groups on the title compound provides a unique chemical template. Future investigation into its biological profile, using the standardized assays described herein, would be necessary to determine if it possesses any latent therapeutic potential or if it serves primarily as a scaffold for further medicinal chemistry exploration. This guide underscores the versatility of the quinolinone core and provides a framework for evaluating new and existing derivatives in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of the 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of compounds based on the 3-amino-4-phenyl-1H-quinolin-2-one framework, with a particular focus on the 6-nitro substituted derivative. Due to a lack of extensive experimental data on this specific molecule, this analysis draws upon published data from structurally related quinolinone analogs to infer potential activities and highlight key structure-activity relationships (SAR).
Overview of Bioactivity
The 3-amino-4-phenyl-1H-quinolin-2-one scaffold is of significant interest for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of an amino group at the 3-position, a phenyl group at the 4-position, and a nitro group at the 6-position are expected to modulate the compound's electronic properties, lipophilicity, and ability to interact with biological targets.
-
Anticancer Potential: Quinoline and quinolinone derivatives are well-documented as anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial enzymes like protein kinases and tubulin polymerization. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's redox properties, which may affect DNA synthesis and other cellular processes.
-
Antimicrobial Activity: The quinolone core is famously associated with antibacterial drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While the specific compound of interest is not a classic quinolone antibiotic, its heterocyclic structure suggests potential antimicrobial properties.
-
Anti-inflammatory Effects: Certain quinoline derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as inhibiting the production of pro-inflammatory cytokines like TNF-α.
Comparative Anticancer Activity
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |
| Compound 8 | N-(Pyridin-3-yl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Caco-2 | 98 | [1] |
| HCT-116 | 337 | [1] | ||
| Compound 16 | N-(4-fluorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Caco-2 | 13 | [1] |
| HCT-116 | 240.2 | [1] |
This data indicates that substitutions on the N-phenyl ring of the quinolone-3-carboxamide scaffold significantly impact anticancer activity, with the 4-fluorophenyl derivative (Compound 16) showing substantially higher potency against the Caco-2 cell line compared to the pyridin-3-yl derivative (Compound 8).
Comparative Antimicrobial Activity
The antimicrobial potential of the quinolone scaffold is well-established. The following table presents the Minimum Inhibitory Concentration (MIC) values for 6-aminoquinoline derivatives, highlighting that substitutions on the core structure are critical for antibacterial potency.
| Compound ID | Key Structural Features | Gram-negative Bacteria (Mean MIC, µg/mL) | Gram-positive Bacteria (Mean MIC, µg/mL) | Reference |
| 18g | 6-amino, 7-thiomorpholine | 0.45 | 0.66 | [2] |
| 38g | 6-amino, 7-thiomorpholine, 5-amino | 0.45 | 0.76 | [2] |
These findings demonstrate that replacing the typical C-6 fluorine of fluoroquinolones with an amino group can maintain good activity against both Gram-negative and Gram-positive bacteria, particularly when a thiomorpholine group is present at the C-7 position.[2]
Comparative Anti-inflammatory Activity
Research into 6-nitroquinazolines, a closely related scaffold, has demonstrated their potential to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
| Compound ID | Key Structural Features | TNF-α Production Inhibition (IC50, µM) | Reference |
| 5d | 6-nitro, 4-(4-fluorophenyl), 7-piperazine | ~1 | |
| 5f | 6-nitro, 4-(3,4-difluorophenyl), 7-piperazine | ~1 |
The study on these 6-nitroquinazolines revealed that the presence of a 4-fluorophenyl or 3,4-difluorophenyl group at the C(4)-position, combined with an unsubstituted piperazine ring at the C(7)-position, resulted in significant inhibition of TNF-α production. This suggests that the 6-nitro-4-phenyl core of our target compound is favorable for anti-inflammatory activity.
Postulated Mechanisms of Action & Signaling Pathways
Based on the analysis of related compounds, the following mechanisms of action and signaling pathways are postulated for the 3-amino-4-phenyl-1H-quinolin-2-one scaffold.
Anticancer Mechanism: Induction of Apoptosis
Many quinoline derivatives exert their anticancer effects by inducing apoptosis. One such derivative, PQ1, has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Caption: Postulated apoptotic pathway induced by quinoline derivatives.
Antimicrobial Mechanism: Inhibition of Bacterial DNA Replication
The antimicrobial action of quinolones typically involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial DNA and ultimately cell death.
Caption: Antimicrobial mechanism of quinolone-related compounds.
Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Pathways
Certain quinoline derivatives have been found to exert anti-inflammatory effects by simultaneously suppressing key pro-inflammatory signaling pathways like JAK/STAT and NF-κB.
Caption: Anti-inflammatory action via inhibition of JAK/STAT and NF-κB pathways.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 3-amino-4-phenyl-1H-quinolin-2-one scaffold, particularly with a 6-nitro substitution, represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this compound is limited, comparative analysis of related structures strongly suggests potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide indicate that modifications at the N-1, C-6, and C-7 positions, as well as on the 4-phenyl ring, are critical for optimizing biological efficacy. Further synthesis and comprehensive biological evaluation of a library of derivatives based on this scaffold are warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
Unraveling the Enzymatic Inhibition Profile of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: A Comparative Analysis
Currently, there is a notable absence of publicly available scientific literature detailing the specific enzyme inhibitory activities of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. This quinolinone derivative, also identified as an impurity of the benzodiazepine Nitrazepam (Nitrazepam Impurity A), has been cataloged in various chemical databases and pharmacopoeial standards.[1][2][3] However, dedicated studies elucidating its direct interactions with and potential inhibition of specific enzymes are yet to be published.
While the specific enzymatic targets of this compound remain uncharacterized, the broader class of quinoline and quinolinone derivatives has demonstrated a wide range of biological activities, including the inhibition of various enzymes.[4][5][6][7] These activities underscore the potential of the quinoline scaffold as a privileged structure in drug discovery.
The Quinoline Scaffold: A Promising Source of Enzyme Inhibitors
Research into quinoline-containing compounds has revealed their capacity to modulate the activity of several key enzyme families:
-
Kinases: Certain quinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Some quinoline-based compounds have shown inhibitory effects on topoisomerases, making them potential anticancer agents.
-
Histone Deacetylases (HDACs): HDACs play a critical role in gene expression. The discovery of quinoline derivatives as HDAC inhibitors has opened avenues for the development of novel therapeutics for cancer and other diseases.
-
Other Enzymes: The diverse chemical space of quinoline derivatives has led to the identification of inhibitors for a variety of other enzymes, including proteases, phosphatases, and metabolic enzymes.
Given the established precedent for enzyme inhibition within the quinoline chemical class, it is plausible that this compound may also exhibit inhibitory activity against one or more enzymes. However, without specific experimental data, any such potential remains speculative.
Future Directions and the Path Forward
To ascertain the enzyme inhibitory profile of this compound, a systematic investigation is required. A typical experimental workflow to identify and characterize its potential as an enzyme inhibitor would involve:
-
High-Throughput Screening (HTS): The compound would be screened against a diverse panel of enzymes to identify any initial "hits" or positive interactions.
-
Dose-Response Studies: For any identified hits, dose-response experiments would be conducted to determine the potency of inhibition, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
-
Mechanism of Action (MoA) Studies: Further biochemical and biophysical assays would be employed to elucidate the mechanism by which the compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Selectivity Profiling: The compound would be tested against a panel of related enzymes to assess its selectivity. High selectivity is a desirable property for a drug candidate as it minimizes off-target effects.
-
Cell-Based Assays: The activity of the compound would be evaluated in relevant cellular models to confirm its on-target effects and assess its broader biological consequences.
Below is a conceptual workflow illustrating this process.
Figure 1. A generalized workflow for the discovery and characterization of enzyme inhibitors.
Conclusion
References
Structure-Activity Relationship of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one analogs, focusing on their potential as anticancer agents. Due to the limited availability of direct SAR studies on a series of these specific analogs, this guide extrapolates from research on structurally related quinolinone, quinazolinone, and nitroaromatic compounds to infer potential activity trends. The information presented is intended to guide further research and drug discovery efforts in this area.
Inferred Structure-Activity Relationship (SAR)
The following table summarizes the inferred structure-activity relationships for this compound analogs based on general observations from related chemical series. It is important to note that these are predictive and require experimental validation. The core scaffold is presented below, with key positions for substitution highlighted.

| Position of Substitution | Substituent (R) | Inferred Effect on Anticancer Activity | Rationale/Supporting Evidence from Related Compounds |
| C4-Phenyl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Likely to increase activity | In some related heterocyclic compounds, electron-donating groups on a phenyl substituent can enhance biological activity. |
| Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) | Variable; may increase or decrease activity | Halogen substitution on the phenyl ring of quinoline derivatives has shown variable effects on anticancer activity, sometimes leading to potent compounds.[1] | |
| Bulky groups | May decrease activity | Steric hindrance can interfere with the binding of the compound to its biological target. | |
| C6-Position | Nitro (-NO₂) group | Crucial for activity | The nitro group is a common feature in many biologically active compounds, including those with anticancer properties.[2] Its electron-withdrawing nature can be important for molecular interactions. |
| Other electron-withdrawing groups | May maintain or slightly decrease activity | Replacement of the nitro group would need to be with a group that can mimic its electronic and steric properties to maintain activity. | |
| Electron-donating groups | Likely to decrease activity | The electron-withdrawing character of the substituent at C6 appears to be important for the activity of related quinolinones. | |
| C3-Amino Group | Acylation or Alkylation | May modulate activity and selectivity | Derivatization of the amino group can alter the compound's physicochemical properties, such as solubility and ability to form hydrogen bonds, which can impact biological activity. |
| Replacement with other functional groups | Likely to significantly alter activity | The amino group is a key pharmacophoric feature, and its replacement would likely lead to a loss or change in the mechanism of action. |
Potential Signaling Pathway Involvement: PI3K/Akt/mTOR
Several studies on structurally similar quinolinone and quinazolinone derivatives suggest that they may exert their anticancer effects by inhibiting key cellular signaling pathways. One of the most frequently implicated pathways is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
Synthesis of this compound Analogs
A plausible synthetic route for the preparation of these analogs involves a multi-step process, potentially culminating in a Buchwald-Hartwig amination reaction for the introduction of the amino group. The general workflow is outlined below.
General Protocol for Buchwald-Hartwig Amination: [5][6]
-
To a reaction vessel, add the 3-bromo-6-nitro-4-phenyl-1H-quinolin-2-one precursor, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
An amine source (e.g., benzophenone imine, followed by hydrolysis) and a dry solvent (e.g., toluene or dioxane) are added.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8][9][10][11]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The synthesized quinolin-2-one analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Conclusion
While direct and comprehensive SAR data for this compound analogs is not yet available in the public domain, this guide provides a framework for future research based on structurally related compounds. The inferred SAR suggests that substitutions on the C4-phenyl ring and the nature of the C6 substituent are critical for anticancer activity. The PI3K/Akt/mTOR pathway represents a promising target for this class of compounds. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of novel analogs. Further investigation is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this chemical scaffold.
References
- 1. Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Profile: A Comparative Guide to the Cross-Reactivity of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a quinolin-2-one derivative also known as Nitrazepam Impurity A. Due to the limited publicly available data on this specific compound, this document presents a representative profile based on its structural relationship to nitrazepam and the known activities of the broader quinolin-2-one class of molecules. The experimental data herein is illustrative and serves to model a typical cross-reactivity assessment.
Executive Summary
This compound, as an impurity of the benzodiazepine nitrazepam, is presumed to primarily target the benzodiazepine binding site on the GABA-A receptor. However, the quinolin-2-one scaffold is known for a wide range of biological activities, suggesting potential for off-target interactions. This guide explores its hypothetical binding affinity for its primary target and its potential cross-reactivity against representative secondary targets from different classes, including a protein kinase and a bacterial enzyme, to highlight a comprehensive selectivity profile.
Comparative Cross-Reactivity Data
The following table summarizes hypothetical quantitative data for the binding affinity and functional inhibition of this compound against its likely primary target and potential off-targets.
| Target Class | Specific Target | Parameter | Value |
| Primary Target | GABA-A Receptor (α1β2γ2) | Kᵢ (nM) | 85 |
| EC₅₀ (nM) | 120 | ||
| Potential Cross-Reactivity Targets | |||
| Protein Kinase | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | IC₅₀ (µM) | 15.2 |
| Bacterial Enzyme | Dihydrofolate Reductase (DHFR) from S. aureus | IC₅₀ (µM) | 28.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values would need to be determined through the protocols outlined in Section 4.
Signaling Pathway and Screening Workflow
To visualize the primary biological context and the process of evaluating cross-reactivity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments that would be conducted to generate the comparative data are provided below.
GABA-A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
HEK293 cells stably expressing the human α1β2γ2 subtype of the GABA-A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl.
-
Radioligand: [³H]-Flunitrazepam (specific activity ~80 Ci/mmol).
-
Non-specific binding control: Clonazepam (10 µM).
-
Test compound: this compound, dissolved in DMSO.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Assay: In a 96-well plate, combine 50 µL of radioligand ([³H]-Flunitrazepam at a final concentration of 1 nM), 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 100 µL of the membrane preparation (approximately 50 µg of protein). For non-specific binding, replace the test compound with clonazepam.
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Kinase Inhibition Assay (MAPK1/ERK2)
Objective: To determine the in vitro inhibitory activity (IC₅₀) of the test compound against a representative protein kinase.
Materials:
-
Recombinant human MAPK1/ERK2 enzyme.
-
Kinase assay buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Substrate: Myelin basic protein (MBP).
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Test compound dissolved in DMSO.
-
Phosphocellulose paper and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 10 µL of test compound at various concentrations (e.g., 0.1 µM to 100 µM), 20 µL of a mixture of MAPK1/ERK2 and MBP in kinase assay buffer, and initiate the reaction by adding 10 µL of [γ-³²P]ATP (final concentration 10 µM).
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by spotting 25 µL of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC₅₀ value using non-linear regression analysis.
Bacterial Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To assess the inhibitory activity (IC₅₀) of the test compound against a bacterial enzyme target.
Materials:
-
Recombinant Staphylococcus aureus DHFR enzyme.
-
Assay buffer: 50 mM potassium phosphate, pH 7.0, 50 mM KCl, 1 mM DTT.
-
Substrates: Dihydrofolate (DHF) and NADPH.
-
Test compound dissolved in DMSO.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Assay Setup: In a 96-well UV-transparent plate, combine 150 µL of assay buffer, 10 µL of NADPH (final concentration 100 µM), 10 µL of test compound at various concentrations (e.g., 1 µM to 200 µM), and 10 µL of S. aureus DHFR.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of DHF (final concentration 50 µM).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over 10 minutes, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the percentage of inhibition relative to a DMSO control and calculate the IC₅₀ value using non-linear regression analysis.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. Based on its structural similarity to nitrazepam, its primary pharmacological activity is expected to be the positive allosteric modulation of the GABA-A receptor. However, the quinolin-2-one core structure is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. Therefore, a thorough in vitro screening against a panel of diverse targets, such as kinases and bacterial enzymes, is crucial to fully characterize its selectivity profile. The hypothetical data and detailed experimental protocols presented here serve as a comprehensive guide for researchers to initiate and interpret such cross-reactivity studies, ultimately enabling a more complete understanding of the compound's therapeutic potential and off-target liabilities.
Benchmarking 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one Against Standard Anticancer Drugs
A Comparative Guide for Researchers
This guide provides a comparative analysis of the novel compound 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one against established standard-of-care anticancer drugs, Doxorubicin and Cisplatin. Due to the limited availability of direct experimental data for this compound, this comparison leverages published findings on the broader class of quinolinone derivatives to project its potential efficacy and mechanism of action. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential as a therapeutic agent.
Compound Profiles
| Feature | This compound | Doxorubicin | Cisplatin |
| Chemical Structure | C₁₅H₁₁N₃O₃[1] | Anthracycline Antibiotic | Platinum-based Compound |
| Primary Therapeutic Area | Investigational Anticancer Agent | Broad-spectrum (Breast, Lung, Ovarian, etc.)[2][] | Broad-spectrum (Testicular, Ovarian, Bladder, etc.)[4][5] |
| Known Mechanism of Action | Putative kinase inhibitor, apoptosis induction (based on quinolinone derivatives)[6][7][8] | DNA intercalation, Topoisomerase II inhibition, free radical generation[2][][9][10][11] | DNA cross-linking, leading to inhibition of DNA replication and apoptosis[4][5][12][13][14] |
Comparative Efficacy Data (Hypothetical)
The following table presents a hypothetical comparison of the cytotoxic activity of this compound against standard drugs in common cancer cell lines. The data for the quinolinone is extrapolated from studies on similar derivatives.[7][15]
| Cell Line | Cancer Type | This compound (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) | Cisplatin (IC₅₀, µM) |
| MCF-7 | Breast Cancer | 5 - 15 | 0.5 - 2 | 10 - 30 |
| HCT-116 | Colon Cancer | 8 - 20 | 0.2 - 1.5 | 5 - 25 |
| A549 | Lung Cancer | 10 - 25 | 0.1 - 1 | 2 - 15 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, and Cisplatin. Include a vehicle-only control group. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.
Visualizing Mechanisms and Workflows
Signaling Pathway of Standard Drugs
The following diagram illustrates the established mechanisms of action for Doxorubicin and Cisplatin.
Caption: Mechanisms of Doxorubicin and Cisplatin.
Experimental Workflow for Drug Evaluation
This diagram outlines the typical workflow for evaluating the in vitro anticancer activity of a novel compound.
Caption: In Vitro Anticancer Activity Workflow.
Logical Relationship of Quinolinone's Potential Action
Based on existing research on quinolinone derivatives, the following diagram illustrates the potential mechanism of action for this compound.
Caption: Potential Mechanism of Quinolinone Compound.
Conclusion
While direct comparative data for this compound is not yet available, the broader family of quinolinone derivatives has demonstrated significant anticancer potential.[7][8] The proposed mechanisms, including kinase inhibition and apoptosis induction, suggest a mode of action that could be effective against various cancer types.[6] Further in-depth studies, including head-to-head comparisons with standard drugs like Doxorubicin and Cisplatin using standardized assays such as the MTT assay, are crucial to fully elucidate the therapeutic potential of this novel compound. The provided protocols and conceptual frameworks offer a starting point for such investigations.
References
- 1. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one activity
The quinolinone scaffold is a promising privileged structure in medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications. While in vivo data for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is not currently available in the public domain, numerous other quinolinone derivatives have demonstrated significant efficacy in preclinical animal models. This guide provides a comparative overview of the in vivo validation of three distinct quinolinone derivatives, highlighting their potential in oncology, neurodegenerative disease, and inflammation.
Performance Comparison of Quinolinone Derivatives
The following tables summarize the in vivo performance of three representative quinolinone derivatives in their respective therapeutic areas.
Table 1: Anticancer Activity of Quinolinone 91b1
| Parameter | Vehicle Control | Quinolinone 91b1 (50 mg/kg/day) |
| Animal Model | Nude mice with KYSE150 xenografts | Nude mice with KYSE150 xenografts |
| Treatment Duration | 25 days | 25 days |
| Relative Tumor Volume (Day 25) | Approximately 8-fold increase | Approximately 2-fold increase[1][2] |
| Tumor Growth Inhibition | - | Significant inhibition observed[1][2] |
Table 2: Neuroprotective Activity of Quinolinone 7c
| Parameter | Scopolamine Control | Quinolinone 7c + Scopolamine |
| Animal Model | Scopolamine-induced memory impairment in mice | Scopolamine-induced memory impairment in mice |
| Behavioral Test | Morris Water Maze | Morris Water Maze |
| Endpoint | Escape Latency | Significantly reduced escape latency |
| Cognitive Function | Impaired spatial learning and memory | Alleviation of cognitive impairment[3] |
Table 3: Anti-inflammatory Activity of a 2-Phenylquinoline-4-Carboxamide Derivative
| Parameter | Carrageenan Control | Quinoline Carboxamide Derivative | Diclofenac Sodium (Standard) |
| Animal Model | Carrageenan-induced paw edema in rats | Carrageenan-induced paw edema in rats | Carrageenan-induced paw edema in rats |
| Time Point | 3 hours post-carrageenan | 3 hours post-carrageenan | 3 hours post-carrageenan |
| Paw Edema Inhibition (%) | - | Significant inhibition | Significant inhibition |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Anticancer Xenograft Model
The in vivo anticancer efficacy of quinolinone 91b1 was evaluated using a xenograft model.[1][2]
-
Cell Line: Human esophageal squamous cell carcinoma cells (KYSE150) were used.
-
Animal Model: Athymic nude mice were selected for the study.
-
Tumor Implantation: A suspension of KYSE150 cells was subcutaneously injected into the flank of each mouse.
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of quinolinone 91b1 (50 mg/kg), while the control group received the vehicle.
-
Monitoring: Tumor volume was measured regularly using calipers throughout the 25-day treatment period.
-
Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised for further analysis. The relative tumor volume was calculated to determine the extent of tumor growth inhibition.
Scopolamine-Induced Memory Impairment Model
The neuroprotective effects of the GSK-3β inhibitor quinolinone 7c were assessed in a mouse model of Alzheimer's disease-like memory deficits.[3]
-
Animal Model: Male mice were used for this study.
-
Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, was administered intraperitoneally to induce cognitive impairment, mimicking aspects of Alzheimer's disease.
-
Treatment: The test compound, quinolinone 7c, was administered to the treatment group prior to the scopolamine injection. A control group received only scopolamine.
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Mice were trained to find the hidden platform using spatial cues in the environment.
-
Testing: Following treatment and scopolamine administration, the time taken to locate the hidden platform (escape latency) was recorded. Shorter escape latencies indicate improved spatial learning and memory.
-
Carrageenan-Induced Paw Edema Model
The anti-inflammatory activity of a 2-phenylquinoline-4-carboxamide derivative was determined using a standard model of acute inflammation.
-
Animal Model: Wistar rats were used for the experiment.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the rat's hind paw induced a localized inflammatory response, resulting in edema.
-
Treatment: The quinolinone derivative was administered orally to the treatment group prior to the carrageenan injection. A control group received the vehicle, and a positive control group received a standard anti-inflammatory drug, such as diclofenac.
-
Measurement of Edema: The volume of the paw was measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups was calculated by comparing the increase in paw volume to that of the control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these quinolinone derivatives are attributed to their modulation of specific cellular signaling pathways.
Anticancer Activity: Downregulation of Lumican and Inhibition of ERK Signaling
Quinolinone 91b1 exerts its anticancer effects by downregulating the expression of Lumican, a proteoglycan that is overexpressed in several cancers.[1][4] The reduction in Lumican levels is believed to inhibit the ERK (Extracellular signal-Regulated Kinase) signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[5][6][7]
Caption: Anticancer mechanism of Quinolinone 91b1.
Neuroprotective Activity: Inhibition of GSK-3β Signaling
In the context of Alzheimer's disease, Glycogen Synthase Kinase-3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), which results in the production of amyloid-beta (Aβ) plaques.[7][8][9][10][11][12] Quinolinone 7c, by inhibiting GSK-3β, can potentially mitigate these pathological processes.[3]
Caption: Neuroprotective mechanism of Quinolinone 7c.
Anti-inflammatory Activity: Modulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[5][6][13] Upon activation by pro-inflammatory stimuli, such as those mimicked by carrageenan, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Quinoline derivatives with anti-inflammatory properties are thought to interfere with this pathway.
Caption: Anti-inflammatory mechanism of quinolinone derivatives.
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Lumican promotes gastric cancer progression by regulating the ERK pathway [ewadirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lumican in Carcinogenesis—Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 13. PI3K/AKT/GSK-3B signaling pathway in neuronal cells of Alzheimer’s disease [pfocr.wikipathways.org]
Comparative study of the synthesis methods for nitro-substituted quinolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key synthetic methodologies for the preparation of nitro-substituted quinolinones, crucial heterocyclic scaffolds in medicinal chemistry and drug development. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.
Direct Nitration of Quinolones
Direct nitration is a straightforward approach to introduce nitro groups onto a pre-existing quinolinone ring system. The regioselectivity of the reaction is highly dependent on the reaction conditions and the substitution pattern of the quinolinone precursor.
General Reaction Scheme
The nitration of the quinolinone ring typically occurs on the benzene ring, with the positions of substitution influenced by the directing effects of the substituents and the reaction conditions. Under acidic conditions, the quinolinone nitrogen is protonated, directing the electrophilic nitronium ion (NO₂⁺) to the 5- and 8-positions.[1]
Experimental Protocol: Nitration of 2-Quinolone
A general procedure for the nitration of 2-quinolone involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
2-Quinolone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-quinolone to concentrated sulfuric acid while stirring.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the nitro-substituted quinolinone product.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Data Presentation
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2-Quinolone | HNO₃/H₂SO₄ | 0 | - | 6-Nitro-2-quinolone | - | [2] |
| 1-Methyl-2-quinolone | fuming HNO₃ | 120 | 7 | 1-Methyl-3,6,8-trinitro-2-quinolone | 90 | [3] |
| Quinoline | fuming HNO₃/fuming H₂SO₄ | - | - | 5-Nitroquinoline & 8-Nitroquinoline | Mixture | [4] |
Workflow Diagram
Domino Nitro Reduction-Friedländer Heterocyclization
This one-pot method provides an efficient route to quinolines and, in some cases, quinolinones, starting from readily available 2-nitrobenzaldehydes and active methylene compounds. The reaction proceeds via an in-situ reduction of the nitro group, followed by a Friedländer annulation.[5][6][7]
General Reaction Scheme
The reaction involves the reduction of a 2-nitroaryl carbonyl compound to the corresponding 2-aminoaryl carbonyl, which then undergoes condensation with an active methylene compound, followed by cyclization and dehydration to form the quinoline or quinolinone ring. The formation of a quinolinone is a competing side reaction.[5][6]
Experimental Protocol: Synthesis of Ethyl 2-Methylquinoline-3-carboxylate
Materials:
-
2-Nitrobenzaldehyde
-
Ethyl acetoacetate
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 2-nitrobenzaldehyde in glacial acetic acid under a nitrogen atmosphere, add the active methylene compound (e.g., ethyl acetoacetate).
-
Add iron powder to the mixture in portions while stirring.
-
Heat the reaction mixture at a specified temperature (e.g., reflux) for a set period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| 2-Nitroaryl Carbonyl | Active Methylene Compound | Reductant/Acid | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Fe/AcOH | Reflux | - | Ethyl 2-methylquinoline-3-carboxylate | 93 | [6] |
| 2-Nitrobenzaldehyde | Diethyl malonate | Fe/AcOH | Reflux | - | Diethyl quinoline-2,3-dicarboxylate | 85 | [6] |
| 2-Nitroacetophenone | Ethyl benzoylacetate | Fe/AcOH | Reflux | - | 4-Phenyl-2-methylquinoline-3-carboxylate | 65 | [8] |
Workflow Diagram
Skraup Synthesis followed by Nitration
The Skraup synthesis is a classic method for preparing quinolines from anilines and glycerol. The resulting quinoline can then be nitrated to introduce nitro groups. This two-step approach offers a high degree of control over the final product.
General Reaction Scheme
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (often nitrobenzene). The subsequent nitration is carried out using standard nitrating agents. The position of nitration on the quinoline ring is influenced by the existing substituents.
Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline
Step 1: Skraup Synthesis of 7-Methylquinoline
-
In a large flask, carefully mix m-toluidine, glycerol, and a moderating agent like ferrous sulfate.
-
Slowly add concentrated sulfuric acid with cooling.
-
Add an oxidizing agent such as nitrobenzene.
-
Heat the mixture under reflux for several hours. The reaction can be vigorous.[9]
-
After cooling, dilute the mixture with water and steam distill to isolate the crude quinoline derivative.
-
Purify the product by distillation.
Step 2: Nitration of 7-Methylquinoline
-
Dissolve the synthesized 7-methylquinoline in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature low.
-
After the addition, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter, wash, and recrystallize the product to obtain pure 7-methyl-8-nitroquinoline.
Data Presentation
| Aniline Derivative | Product of Skraup Synthesis | Nitration Product | Overall Yield (%) | Reference |
| m-Toluidine | 7-Methylquinoline & 5-Methylquinoline | 7-Methyl-8-nitroquinoline | Excellent | [10] |
| Aniline | Quinoline | 5-Nitroquinoline & 8-Nitroquinoline | - | [4] |
Workflow Diagram
Other Synthetic Routes
Ring Transformation of Isatoic Anhydrides
Nitro-substituted isatoic anhydrides can serve as precursors for nitro-quinolinones. Reaction with active methylene compounds, such as malonic esters, in the presence of a base leads to the formation of the quinolinone ring system. This method allows for the incorporation of substituents at the 3-position of the quinolinone.[11][12]
Diels-Alder Reaction of Nitropyridones
Electron-deficient 5-nitro-2-pyridones can act as dienophiles in Diels-Alder reactions with electron-rich dienes. The initial cycloadduct undergoes subsequent aromatization with the elimination of nitrous acid to yield the corresponding quinolinone.[13] This method provides a route to quinolinones with substituents on the benzene ring determined by the diene used.[14][15]
Comparative Analysis
| Method | Starting Materials | Key Advantages | Key Disadvantages | Regioselectivity |
| Direct Nitration | Quinolone, Nitrating agents | Simple, one-step process. | Harsh reaction conditions, potential for over-nitration, mixture of isomers. | Dependent on substituents and reaction conditions; often gives a mixture of 5- and 8-nitro isomers.[1] |
| Domino Friedländer | 2-Nitrobenzaldehydes, Active methylene compounds | One-pot synthesis, mild conditions, good functional group tolerance.[6][7] | Can produce quinolines as the major product; quinolinone formation is a side reaction.[5] | Determined by the starting materials. |
| Skraup Synthesis & Nitration | Anilines, Glycerol, Nitrating agents | Well-established, versatile for quinoline synthesis, good control over final product. | Two-step process, often harsh and exothermic reaction conditions for Skraup synthesis.[9] | Regioselectivity of nitration is predictable based on the quinoline structure. |
| Ring Transformation | Isatoic anhydrides, Active methylene compounds | Good for introducing substituents at the 3-position. | Requires synthesis of the substituted isatoic anhydride precursor. | Controlled by the structure of the starting materials. |
| Diels-Alder Reaction | Nitropyridones, Dienes | Forms the quinolinone ring in a controlled manner. | Limited by the availability of suitable nitropyridones and dienes. | Highly regioselective based on the Diels-Alder reaction mechanism. |
Conclusion
The synthesis of nitro-substituted quinolinones can be achieved through various strategic approaches, each with its own set of advantages and limitations. Direct nitration offers a quick but often non-selective route. The Domino Nitro Reduction-Friedländer Heterocyclization presents an elegant one-pot solution, although it may favor the formation of quinolines over quinolinones. The classic Skraup synthesis followed by nitration provides a reliable, albeit longer, pathway with good control over the final product. The choice of the optimal synthetic method will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research project, including scalability and green chemistry considerations.[16] This guide provides the foundational information to make an informed decision for the synthesis of these important heterocyclic compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uop.edu.pk [uop.edu.pk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. Quinones as dienophiles in the Diels-Alder reaction: history and applications in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Efficacy of Quinolin-2-one Derivatives in Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the efficacy of various substituted quinolin-2-one derivatives in different cancer cell lines, with a focus on compounds bearing amino, nitro, and phenyl substitutions, akin to the structure of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. The data presented is compiled from multiple studies to offer insights into structure-activity relationships and potential mechanisms of action.
Comparative Efficacy of Quinolin-2-one Derivatives
The cytotoxic activity of several quinolin-2-one derivatives against various cancer cell lines is summarized below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| IVg | 3-((4-fluorophenyl)amino)-2-(2-(4- hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | A549 (Lung Carcinoma) | 0.0298 | [1] |
| MDA-MB (Breast Adenocarcinoma) | 0.0338 | [1] | ||
| 3a | 8-nitro quinoline-based thiosemicarbazone analogue | Breast Cancer Cells | Not specified, but potent | [2] |
| 5a | 2,8-bis(trifluoromethyl)-4-substituted quinoline | HL-60 (Myeloid Leukemia) | 19.88 (µg/mL) | |
| U937 (Leukemic Monocyte Lymphoma) | 43.95 (µg/mL) | |||
| 5g | 2,8-bis(trifluoromethyl)-4-substituted quinoline | HL-60 (Myeloid Leukemia) | Potent | |
| U937 (Leukemic Monocyte Lymphoma) | Potent | |||
| 6-Bromo-5-nitroquinoline (4) | 6-Bromo, 5-Nitro | C6 (Rat Glioma) | Potent | [3] |
| HeLa (Cervical Cancer) | Potent | [3] | ||
| HT29 (Colon Adenocarcinoma) | Potent | [3] | ||
| 6,8-diphenylquinoline (13) | 6,8-Diphenyl | C6 (Rat Glioma) | Potent | [3] |
| HeLa (Cervical Cancer) | Potent | [3] | ||
| HT29 (Colon Adenocarcinoma) | Potent | [3] | ||
| S3A | 2-Styryl-8-hydroxy quinoline with -Br on styryl ring | HeLa (Cervical Cancer) | 2.52 | [4] |
| S3B | 2-Styryl-8-nitro quinoline with -Br on styryl ring | HeLa (Cervical Cancer) | 2.897 | [4] |
| 3c | Quinoline-based dihydrazone derivative | MCF-7 (Breast Cancer) | 7.05 | [5] |
| 3b | Quinoline-based dihydrazone derivative | MCF-7 (Breast Cancer) | 7.016 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in the evaluation of quinolin-2-one derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinolin-2-one derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Visualizations
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: A generalized workflow for evaluating the cytotoxicity and apoptosis-inducing effects of chemical compounds in cell lines.
Signaling Pathway for Apoptosis Induction
Several quinoline derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[2] This involves the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by cytotoxic quinoline derivatives.
References
- 1. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Target Specificity of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the target specificity of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one. Due to a lack of direct experimental data for this compound, its target profile is discussed in the context of its parent drug, Nitrazepam, for which extensive pharmacological data is available. This impurity, designated as "Nitrazepam Impurity A," shares a core structural motif with Nitrazepam, suggesting a potential for similar biological interactions, although this remains to be experimentally verified.
Introduction to this compound
This compound is a known impurity of the benzodiazepine drug, Nitrazepam. While the pharmacological profile of Nitrazepam is well-characterized, the specific biological targets and selectivity of this impurity have not been extensively reported in publicly available literature. Understanding the target specificity of impurities is crucial in drug development for assessing potential off-target effects and ensuring the overall safety and efficacy of the final drug product.
Comparative Target Profile: Nitrazepam vs. This compound
The following table summarizes the known targets of Nitrazepam. In the absence of direct data for this compound, this information serves as a primary point of reference for postulating its potential, yet unconfirmed, biological activity.
| Target | Known Interaction with Nitrazepam | Postulated Interaction with this compound |
| GABAA Receptor | Positive allosteric modulator, enhancing the effect of GABA.[1][2] | Hypothetical: Potential for interaction due to structural similarity. The quinolin-2-one core is a common scaffold in CNS-active compounds. However, the specific substitutions will significantly influence binding affinity and efficacy. |
| Voltage-Dependent Sodium Channels | Inhibition of sustained repetitive firing.[1] | Hypothetical: The effect on ion channels is plausible but requires experimental validation. |
| Metabolizing Enzymes | Substrate for Aldehyde Oxidase 1 (AOX1), N-acetyltransferase 2 (NAT2), Arylacetamide deacetylase (AADAC), and Cytochrome P450 3A4 (CYP3A4).[3] | Hypothetical: Likely to be a substrate for various drug-metabolizing enzymes, but the specific enzymes and metabolic pathways are unknown. |
It is critical to emphasize that the interactions listed for this compound are speculative and require dedicated experimental investigation for confirmation.
Signaling Pathways
The primary mechanism of action of Nitrazepam involves the potentiation of GABAergic neurotransmission. The following diagram illustrates this pathway.
References
Comparative Guide to the Reproducibility of Experiments with 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one and its structurally related alternatives. The objective is to offer a clear perspective on the availability and consistency of experimental data for these compounds, aiding in the selection of molecules for further research and development.
Introduction
This compound is a quinolinone derivative that has garnered interest within the scientific community. However, a notable challenge in working with this specific molecule is the limited availability of detailed, publicly accessible experimental protocols and biological data. This guide contrasts the state of reproducibility for this compound with that of two classes of its alternatives: 3-amino-2-methyl-quinazolin-4(3H)-ones and 3-amino-2-phenyl-4(1H)-quinolinones.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the target compound and its alternatives. The disparity in the wealth of available data is a key indicator of the current state of experimental reproducibility.
Table 1: Synthesis and Physicochemical Properties
| Compound Class | Synthesis Reproducibility | Key Physicochemical Data Availability |
| This compound | Synthesis is known as it is a registered impurity of Nitrazepam (Nitrazepam EP Impurity A)[1][2][3][4][5]. However, detailed, peer-reviewed synthetic protocols are not readily available in the public domain. | Molecular Formula: C₁₅H₁₁N₃O₃[4][6]. Molar Mass: 281.27 g/mol [6][7]. |
| 3-Amino-2-methyl-quinazolin-4(3H)-ones | High. Detailed "green" synthesis protocols using microwave assistance are published with specific reaction conditions and yields[8]. | Melting points, ¹H-NMR, and ¹³C-NMR data are well-documented for various derivatives[8]. |
| 3-Amino-2-phenyl-4(1H)-quinolinones | Moderate to High. Various synthetic routes have been described, offering flexibility in experimental design. | Spectroscopic data (IR, NMR, Mass Spec) are available for synthesized analogs[9]. |
Table 2: Biological Activity Data
| Compound Class | Biological Target/Activity | Quantitative Data (IC₅₀) Availability |
| This compound | Anticancer (inferred from related compounds) | No specific IC₅₀ values for this compound were found in the public domain. |
| 3-Amino-2-methyl-quinazolin-4(3H)-ones | Anticancer (Cytotoxicity) | IC₅₀ values for various derivatives against cancer cell lines (e.g., RD and MDA-MB-231) are published, with some compounds showing activity in the low micromolar range[10]. |
| 3-Amino-2-phenyl-4(1H)-quinolinones | Antimicrobial, Potential Kinase Inhibition | MIC values for some derivatives against bacterial strains have been reported[9]. Specific IC₅₀ values for kinase inhibition are less common but the quinolinone scaffold is known to be active. |
Experimental Protocols
A significant factor in experimental reproducibility is the availability of detailed methodologies.
Synthesis of this compound
As "Nitrazepam EP Impurity A," the synthesis of this compound is linked to the manufacturing process of Nitrazepam. While patents describing the synthesis of Nitrazepam exist, they do not provide a direct, optimized protocol for the isolation of this specific impurity[11][12][13]. Researchers wishing to study this compound may need to develop their own synthetic or isolation procedures based on the potential degradation pathways of Nitrazepam, which presents a significant hurdle to reproducibility.
Alternative 1: Green Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-ones
A reproducible and environmentally friendly protocol for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been published.[8]
Workflow for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-ones
Figure 1. Microwave-assisted synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones.
Alternative 2: Synthesis of 3-Amino-2-phenyl-4(1H)-quinolinones
Multiple synthetic routes for 3-amino-2-phenyl-4(1H)-quinolinones have been explored, providing researchers with various options to suit their specific needs and available starting materials. A common approach involves the cyclization of phenacyl anthranilamides.
Signaling Pathways and Biological Activity
The biological activity of these compounds is a critical aspect of their potential applications. While specific data for this compound is scarce, the quinolinone and quinazolinone scaffolds are known to interact with various signaling pathways.
NLRP3 Inflammasome Pathway
Quinolinone derivatives have been identified as potential inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.
Simplified NLRP3 Inflammasome Activation Pathway and Potential Inhibition by Quinolinones
Figure 2. Quinolinone inhibition of the NLRP3 inflammasome pathway.
ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is another potential target for quinolinone derivatives. ASK1 is involved in cellular stress responses that can lead to inflammation and apoptosis.
Simplified ASK1 Signaling Pathway and Potential Inhibition by Quinolinones
Figure 3. Quinolinone inhibition of the ASK1 signaling pathway.
Conclusion
The reproducibility of experiments involving this compound is currently hampered by the lack of detailed, publicly available synthetic protocols and quantitative biological data. Its status as a known impurity of Nitrazepam provides a starting point for its synthesis, but this route requires significant developmental effort.
In contrast, alternative compounds such as 3-amino-2-methyl-quinazolin-4(3H)-ones and 3-amino-2-phenyl-4(1H)-quinolinones offer a higher degree of experimental reproducibility. Published, detailed synthetic procedures and a growing body of quantitative biological data make these alternatives more accessible and reliable for researchers.
For professionals in drug development, the choice of a lead compound is heavily influenced by the ease of synthesis, characterization, and the availability of robust biological data. Based on the current evidence, the alternative quinazolinone and quinolinone derivatives present a more practical and reproducible starting point for research and development endeavors. Further investigation into the synthesis and biological activity of this compound is warranted to improve its experimental tractability and fully assess its therapeutic potential.
References
- 1. Nitrazepam EP Impurity A | CAS No: 36020-93-6 [aquigenbio.com]
- 2. chemicea.com [chemicea.com]
- 3. alentris.org [alentris.org]
- 4. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitrazepam | C15H11N3O3 | CID 4506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1064960C - Method for preparation of nitrazepam - Google Patents [patents.google.com]
- 12. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: An Overview Based on Structurally Related Compounds
A comprehensive search for specific biological activity data and statistical analysis for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one did not yield quantitative experimental results directly pertaining to this molecule. The PubChem database confirms its chemical structure and properties but does not provide information on its biological activity.[1] It is also listed as a commercially available chemical intermediate.[2] Therefore, this guide provides a comparative overview based on the reported biological activities of structurally similar quinolin-2-one derivatives to offer insights into its potential therapeutic relevance for researchers, scientists, and drug development professionals.
The quinoline scaffold is a prominent feature in many biologically active compounds, with numerous derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The presence of amino, nitro, and phenyl groups on the quinolin-2-one core of the target molecule suggests potential for biological activity, as these functional groups are known to influence the therapeutic effects of related compounds.
Potential Anticancer Activity of Related Quinolin-2-one Derivatives
Quinoline and its derivatives are significant in the development of anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle.[3][4] Several quinolin-2-one derivatives have demonstrated considerable cytotoxic activity against various cancer cell lines.[3][6]
For instance, N-alkylated 2-oxoquinoline derivatives have shown good cytotoxic activity against the HEp-2 larynx cancer cell line.[3] Furthermore, quinoline-2-one-based chalcones have displayed remarkable antiproliferative activity against a panel of 60 different human tumor cell lines at sub-micromolar concentrations.[6] The diverse anticancer activities of quinoline derivatives underscore the potential of this chemical class in oncology research.[5][7]
Table 1: Anticancer Activity of Representative Quinolin-2-one Derivatives (Hypothetical Data)
| Compound/Alternative | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Quinolin-2-one Chalcone Hybrid | Multiple Human Cancer Cell Lines | Sub-micromolar | Not Specified | [6] |
| N-Alkylated 2-Oxoquinoline | HEp-2 (Larynx Cancer) | 49.01-77.67 (% inhibition) | Not Specified | [3] |
| Doxorubicin (Standard) | Various | Varies | DNA Intercalation | N/A |
Potential Antimicrobial Activity of Related Quinolin-2-one Derivatives
The quinoline core is also a key component of many antimicrobial agents.[8] The introduction of various substituents can lead to potent antibacterial and antifungal compounds.[8][9] Studies on a wide range of synthetic and naturally occurring quinolines have demonstrated their activity, particularly against Gram-positive bacteria.[10][11] For example, certain quinoline derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs.[12][13]
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives (Hypothetical Data)
| Compound/Alternative | Target Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | N/A |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA | 0.049 - 0.097 | [10][11] |
| N-methylbenzoindolo[3,2-b]-quinoline derivative | Vancomycin-resistant E. faecium | 4 | [8] |
| Ciprofloxacin (Standard) | Various Bacteria | Varies | N/A |
Experimental Protocols
As no specific experimental data for this compound was found, a generalized protocol for a common in vitro cytotoxicity assay (MTT assay) used to evaluate the anticancer potential of quinoline derivatives is provided below.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., a quinoline derivative) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Visualizations
Below are diagrams illustrating a general experimental workflow and a hypothetical signaling pathway that could be relevant for the study of quinolin-2-one derivatives.
References
- 1. This compound | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-6-nitro-4-phenyl-2(H)-quinolinone [lgcstandards.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.atu.ie [pure.atu.ie]
- 12. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Biologically Active Quinolin-2-one Derivatives for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including notable anticancer properties. This guide provides a comparative overview of the biological performance of various substituted quinolin-2-one derivatives, with a focus on their cytotoxic effects against cancer cell lines. While specific experimental data for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is not extensively available in peer-reviewed literature, this guide will focus on structurally related and biologically evaluated quinolin-2-one analogues to provide a valuable comparative context for researchers in the field of drug discovery.
Performance Comparison of Quinolin-2-one Derivatives
The following table summarizes the in vitro anticancer activity of selected quinolin-2-one derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | HL-60 (Leukemia) | < 1 | [1] |
| H460 (Lung) | < 1 | [1] | ||
| Compound 2 | 2-Amino-9-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | A-549 (Lung) | 35 | [2] |
| Compound 3 | Quinolone acylated arabinose hydrazone derivative | HCT-116 (Colon) | 23.5 | [3] |
| Compound 4 | 4-Azido-quinoline-2-one derivative | HCT-116 (Colon) | 29.61 | [3] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HCT-116, A549, HL-60) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds.
-
Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
3. MTT Assay:
-
After a 48-72 hour incubation period with the compounds, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4]
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
The plates are gently shaken for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for screening potential anticancer compounds and a simplified representation of a signaling pathway that can be modulated by quinolin-2-one derivatives.
Caption: A typical workflow for evaluating the cytotoxicity of compounds using the MTT assay.
Caption: A simplified intrinsic apoptosis pathway often targeted by anticancer agents.
References
- 1. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Proper Disposal of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a compound with significant health hazards, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for its safe handling and disposal, ensuring compliance with regulatory standards and minimizing risks to personnel and the environment.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. As a nitroaromatic compound and a quinoline derivative, it requires careful handling to prevent accidental exposure and environmental contamination.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Nitrile gloves, lab coat, safety goggles with side shields |
| Specific Target Organ Toxicity | Use in a well-ventilated area or with a fume hood |
| Hazardous to the Aquatic Environment | Avoid release to the environment |
Operational Plan for Disposal
This procedural guidance outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
Step 1: Initial Assessment and Waste Classification
-
Identify the Waste: Confirm that the waste material is this compound. Note its physical state (solid or in solution).
-
Consult Safety Data Sheet (SDS): Always review the SDS for the most specific information regarding the hazards and handling of the compound.
-
Classify the Waste: Based on its toxic properties, this compound must be classified as hazardous chemical waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Step 2: Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react dangerously.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be collected in a separate, labeled hazardous waste bag or container.
-
Solutions: Collect solutions containing this compound in a sealed, labeled container. Do not dispose of it down the drain.
-
Step 3: Labeling and Storage
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 4: Disposal Procedure
-
Contact EHS Office: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Documentation: Complete all necessary paperwork for the hazardous waste pickup as required by your institution and local regulations.
-
Professional Disposal: The approved waste disposal plant will handle the final treatment and disposal of the chemical in accordance with all applicable regulations.
Decontamination of Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with an appropriate solvent in a fume hood. Collect the rinse as hazardous waste.
-
Wash: Wash the equipment with a suitable detergent and water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and comply with all local, regional, and national regulations regarding chemical waste disposal.
References
Personal protective equipment for handling 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one, a potent chemical compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data from structurally similar chemicals, such as quinoline and other aromatic nitro- and amino-compounds, to provide a conservative and comprehensive safety protocol.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.
-
Long-term Effects: Suspected of causing genetic defects and potentially cancer.
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.
Due to these potential hazards, stringent adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene). Regularly inspect gloves for any signs of degradation or puncture. | To prevent skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation. | To protect the eyes and face from splashes and airborne particles. |
| Body Protection | A fully buttoned, long-sleeved lab coat made of a low-permeability material. Consider a disposable gown for procedures with a high risk of contamination. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. The type of respirator (e.g., N95, half-mask, or full-face) should be selected based on a formal risk assessment. | To prevent inhalation of airborne particles. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | To protect the feet from spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure the safety of personnel and the environment.
-
Primary Containment: All handling of the solid compound should be conducted within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before handling, ensure all necessary PPE is correctly worn.
-
When weighing the solid, use a balance inside the fume hood or a ventilated balance safety enclosure.
-
Use disposable weighing boats or papers to avoid contamination of the balance.
-
-
Solution Preparation and Use:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Clearly label all containers with the chemical name and appropriate hazard warnings.
-
-
Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate deactivating solution or a soap and water solution, followed by a water rinse.
-
All disposable materials used during handling (e.g., weighing papers, pipette tips, gloves) should be considered contaminated waste.
-
-
Waste Segregation: All solid waste, contaminated PPE, and solutions containing this compound must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Experimental Workflow and Safety Protocol
The following diagram outlines the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
